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  • Product: 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide
  • CAS: 955-15-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide: A Core Scaffold in Medicinal Chemistry

Executive Summary: This technical guide provides a comprehensive analysis of the physicochemical properties of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, a molecule of significant interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides a comprehensive analysis of the physicochemical properties of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, a molecule of significant interest in medicinal chemistry as a structural analog of the COX-2 inhibitor, Celecoxib. For researchers, scientists, and drug development professionals, understanding these foundational properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior. This document delves into the molecular structure, solid-state characteristics, and key physicochemical parameters such as lipophilicity, solubility, and acidity. By integrating computed data with detailed, field-proven experimental protocols, this guide explains not only how to measure these properties but why these measurements are critical for advancing drug discovery programs.

Introduction to a Privileged Scaffold

The Significance of Pyrazole-Benzenesulfonamides in Medicinal Chemistry

The fusion of a pyrazole ring with a benzenesulfonamide moiety creates a "privileged scaffold" in drug discovery. This structural motif is famously embodied in drugs like Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation in various arthritic conditions.[1] The pyrazole core offers versatile substitution patterns for modulating activity and properties, while the sulfonamide group frequently plays a crucial role in target binding and influencing pharmacokinetic characteristics.[2][3] The broad therapeutic potential of pyrazole derivatives extends beyond inflammation to applications in agrochemicals and oncology.[4][5]

Profile: 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide (DMPS) is a key analog in this chemical class. It represents a simplified, yet informative, version of more complex drug molecules. Its study allows for a foundational understanding of the structure-property relationships that govern the behavior of this entire class of compounds.

Chemical Structure of DMPS: Chemical structure of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide

Contextual Importance: A Structural Analog of Celecoxib

To appreciate the relevance of DMPS, a direct comparison to Celecoxib is instructive. Celecoxib features a trifluoromethyl group and a p-tolyl group on its pyrazole ring.[1] DMPS replaces these with two methyl groups. This seemingly minor change significantly impacts physicochemical properties like lipophilicity and molecular weight, providing a valuable data point for understanding how structural modifications tune a molecule for optimal drug-like characteristics.

The Critical Role of Physicochemical Properties in Drug Development

The journey of a molecule from a laboratory curiosity to a therapeutic agent is dictated by its physicochemical properties. These characteristics govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Poor solubility can lead to low bioavailability, incorrect pKa can result in off-target effects or poor absorption, and suboptimal lipophilicity can prevent a drug from reaching its target or lead to rapid clearance. Therefore, the rigorous characterization described herein is not a perfunctory exercise but a cornerstone of rational drug design.

Molecular Structure and Solid-State Properties

A molecule's behavior in solution is fundamentally rooted in its intrinsic structure and how it arranges itself in the solid state.

Chemical Structure and Identifiers

A clear definition of the molecule is the first step in any scientific investigation. The key identifiers for DMPS are summarized in the table below.

IdentifierValueReference
IUPAC Name 4-(3,5-dimethylpyrazol-1-yl)benzenesulfonamide[6]
CAS Number 955-15-7[6]
Molecular Formula C₁₁H₁₃N₃O₂S[6][7]
Molecular Weight 251.31 g/mol (Computed)[6]
SMILES CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)N)C[6]
Crystallographic Analysis

X-ray crystallography provides an unambiguous view of the molecule's three-dimensional structure and intermolecular interactions. Analysis of DMPS reveals a monoclinic crystal system (P2₁/n).[7] A notable feature is the significant dihedral angle of 47.81° between the planes of the pyrazole and benzene rings.[7]

In the solid state, the molecules do not exist in isolation. The sulfonamide group is pivotal in forming intermolecular connections. Specifically, one of the sulfonamide's hydrogen atoms forms a hydrogen bond with a sulfamyl oxygen atom of an adjacent molecule.[7] This interaction creates a centrosymmetric dimer, a common and stabilizing motif in sulfonamide-containing crystals. These dimers are further interlinked by N—H⋯N hydrogen bonds, building a robust three-dimensional network.[7] This strong hydrogen-bonding network is predictive of a relatively high melting point and can influence the compound's dissolution rate.

G cluster_0 Molecule A cluster_1 Molecule B (Inverted) A_SO2 O=S=O A_NH2 NH₂ B_SO2 O=S=O A_NH2->B_SO2 N-H···O Bond A_R R¹-Pyrazolyl-Phenyl B_R Phenyl-Pyrazolyl-R¹ B_NH2 H₂N B_NH2->A_SO2 O···H-N Bond caption Fig 1: Dimer formation via hydrogen bonds.

Caption: Centrosymmetric dimer formation of DMPS via intermolecular N-H···O hydrogen bonds.

Key Physicochemical Parameters: Theoretical & Experimental Approaches

This section provides both computed data for initial assessment and detailed protocols for rigorous experimental validation.

Lipophilicity (LogP)

Significance: The partition coefficient (LogP) quantifies a molecule's lipophilicity, or "greasiness." It is a critical predictor of a drug's ability to cross cell membranes, its binding affinity to plasma proteins, and its potential for metabolic breakdown. A LogP value between 1 and 3 is often considered a good starting point for orally available drugs.

Computed Data: The calculated XLogP3-AA value for DMPS is 1.3 .[6] This value suggests a balanced character, indicating the molecule is sufficiently lipophilic to facilitate membrane passage without being so greasy that it would have poor aqueous solubility.

Experimental Protocol: Shake-Flask Method for LogP Determination This method directly measures the partitioning of the compound between n-octanol and water, the gold standard for mimicking biological lipid and aqueous phases.

  • Preparation: Prepare a stock solution of DMPS in n-octanol (e.g., 1 mg/mL). Also, prepare n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of each and allowing the layers to separate for 24 hours.

  • Partitioning: In a glass vial, combine 5 mL of water-saturated n-octanol (containing a known concentration of DMPS, C_octanol_initial) and 5 mL of n-octanol-saturated water.

  • Equilibration: Seal the vial and shake vigorously for 1 hour at a controlled temperature (e.g., 25°C) to ensure thorough mixing. Allow the vial to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of DMPS in the aqueous phase (C_water_final) using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The concentration in the octanol phase at equilibrium is calculated by mass balance: C_octanol_final = C_octanol_initial - C_water_final. The partition coefficient P is then calculated as P = C_octanol_final / C_water_final. Finally, LogP = log₁₀(P).

Aqueous Solubility

Significance: Aqueous solubility is a non-negotiable property for many drug delivery routes, especially oral administration. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Low solubility is a leading cause of failure for promising drug candidates.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay This protocol determines the thermodynamic solubility of a compound, providing a definitive value for a saturated solution at equilibrium.[8]

  • Sample Preparation: Add an excess amount of solid DMPS to a series of vials containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 37°C for physiological relevance) for at least 24 hours.[8] This extended time is critical to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. To obtain a clear supernatant, centrifuge the samples at high speed.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. It is crucial not to disturb the solid pellet. The sample must be filtered through a low-binding filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[8]

  • Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of DMPS using a validated analytical method (e.g., HPLC with a standard curve). The resulting concentration is the equilibrium solubility.

Acidity (pKa)

Significance: The pKa value indicates the pH at which a molecule is 50% ionized. The sulfonamide group (-SO₂NH₂) in DMPS contains an acidic proton. The ionization state of a drug profoundly affects its solubility, membrane permeability, and binding to its biological target. For sulfonamides, pKa values can range from approximately 7 to 10.[9][10]

Experimental Protocol: Potentiometric Titration for pKa Determination This classic method measures pH changes in a solution of the compound as a titrant is added, allowing for the precise determination of the pKa.

  • Solution Preparation: Accurately weigh a sample of DMPS and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is limited.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a high-precision electrode to monitor the pH.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH of the solution after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve; the peak of the derivative curve corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point.

Melting Point (MP)

Significance: The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. A sharp melting range (typically <2°C) is characteristic of a pure crystalline substance, while impurities tend to depress and broaden the melting range. It also provides insight into the strength of the crystal lattice.

Experimental Protocol: Capillary Melting Point Determination This is a standard and accessible method for determining the melting point range of a solid compound.[11][12]

  • Sample Loading: Finely powder a small amount of dry DMPS. Tap the open end of a capillary tube into the powder to load a small amount of the sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurement.

  • Precise Determination: Using a fresh sample, heat the block to about 20°C below the approximate melting point.[11] Then, decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Record two temperatures: T₁ (the temperature at which the first droplet of liquid appears) and T₂ (the temperature at which the entire sample becomes a clear liquid). The melting point is reported as the range T₁ - T₂.

Summary of Physicochemical Properties

The table below consolidates the key physicochemical parameters of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide based on available data.

PropertyValue / ParameterSource / Significance
Molecular Weight 251.31 g/mol [6] Influences diffusion and transport.
XLogP3-AA 1.3[6] Indicates balanced lipophilicity, favorable for ADME.
Hydrogen Bond Donor Count 1[6] From the sulfonamide N-H group.
Hydrogen Bond Acceptor Count 4[6] From the sulfonyl oxygens and pyrazole nitrogens.
Rotatable Bond Count 2[6] Low number suggests conformational rigidity.
Topological Polar Surface Area 86.4 Ų[6] Predicts membrane permeability.
Crystal System Monoclinic (P2₁/n)[7] Defines the solid-state packing and stability.
Aqueous Solubility Experimentally DeterminedCritical for bioavailability.
pKa Experimentally DeterminedGoverns ionization state at physiological pH.
Melting Point Experimentally DeterminedIndicator of purity and lattice energy.

Implications for Drug Development

The physicochemical profile of DMPS provides critical insights for drug development professionals.

  • Favorable Starting Point: With a LogP of 1.3 and a TPSA of 86.4 Ų, DMPS resides in a favorable region of chemical space for oral bioavailability (often referred to as "Lipinski's Rule of Five" space).

  • Structure-Property Relationship: Comparing DMPS (LogP = 1.3) to Celecoxib (LogP ≈ 3.5) clearly demonstrates the lipophilicity-enhancing effect of the trifluoromethyl and p-tolyl groups. This knowledge can be used to rationally design analogs with finely tuned properties.

  • Developmental Considerations: The acidic sulfonamide proton means that the compound's solubility will be pH-dependent. This is a critical consideration for formulation development and for predicting its absorption profile throughout the variable pH environments of the gastrointestinal tract.

The logical flow of this characterization process is essential in any early-phase drug discovery project.

G cluster_workflow Physicochemical Profiling Workflow cluster_properties Core Property Assessment Start New Chemical Entity (NCE) e.g., DMPS Synthesis Synthesis & Purification Start->Synthesis Structure Structural Verification (NMR, Mass Spec) Synthesis->Structure Solubility Aqueous Solubility (Shake-Flask) Structure->Solubility Characterize pKa Acidity (pKa) (Potentiometric) Structure->pKa Characterize LogP Lipophilicity (LogP) (Shake-Flask) Structure->LogP Characterize MP Melting Point & Purity (Capillary Method) Structure->MP Characterize Decision Go / No-Go Decision Is the profile drug-like? Solubility->Decision Analyze Data pKa->Decision Analyze Data LogP->Decision Analyze Data MP->Decision Analyze Data LeadOpt Lead Optimization Decision->LeadOpt Go caption Fig 2: Workflow for physicochemical profiling in early drug discovery.

Caption: A typical workflow illustrating how physicochemical property determination informs key decisions in drug discovery.

Conclusion

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide is more than just a chemical structure; it is a model system rich with information for the medicinal chemist. Its physicochemical properties—a balanced lipophilicity, a conformationally restrained backbone, and the presence of key hydrogen bonding groups—make it an excellent starting point for analog design. The experimental protocols and theoretical insights provided in this guide offer a robust framework for its characterization. By rigorously applying these methods, researchers can build a deep understanding of this important scaffold, enabling the rational design of future therapeutics with optimized safety and efficacy profiles.

References

  • Ferguson, G., et al. (2011). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2427. [Link]

  • PubChem. (n.d.). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Celecoxib. Wikipedia. Retrieved from [Link]

  • Pobudkowska, A., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(9), 3848. [Link]

  • Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved from [Link]

  • Swain, C. J., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. Retrieved from [Link]

  • University of York. (n.d.). Melting point determination. University of York Department of Chemistry. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). To determine the melting point of given solid substance. Amrita Online Lab. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). The pKa values of the sulfonamides investigated. ResearchGate. Retrieved from [Link]

  • Zaki, M. E. A., et al. (2021). An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial agents. Journal of Taibah University for Science, 15(1), 606-616. [Link]

  • Plavšic, M. J., et al. (2006). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Chemical Information and Modeling, 46(5), 2245-2257. [Link]

  • El-Sayed, M. A. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27299-27315. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide (Celecoxib)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the molecular mechanism of action of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, a compound widely recognized as the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib. This document moves beyond a surface-level description of its anti-inflammatory properties to deliver an in-depth analysis of its primary pharmacological target, the intricacies of its binding interactions, and its significant off-target activities that contribute to its therapeutic and adverse effect profiles. We will explore the downstream signaling consequences of COX-2 inhibition and delve into the COX-2-independent pathways, including the modulation of PDK1/Akt signaling, interaction with Cadherin-11, and regulation of the NF-κB pathway. This guide is intended to serve as a critical resource for researchers in pharmacology, medicinal chemistry, and drug development, providing a granular understanding of Celecoxib's multifaceted mechanism of action, supported by detailed experimental protocols and quantitative data.

Introduction: Unveiling the Identity and Significance of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide is the chemical name for the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib.[1] Its development marked a significant milestone in the management of pain and inflammation, driven by the goal of mitigating the gastrointestinal side effects associated with traditional NSAIDs.[1] The core of its therapeutic efficacy lies in its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[2][3] This selectivity for COX-2 over its constitutively expressed isoform, COX-1, which is crucial for gastric cytoprotection and platelet function, forms the basis of Celecoxib's improved gastrointestinal safety profile compared to non-selective NSAIDs.[1][3]

This guide will dissect the molecular interactions and downstream cellular signaling pathways modulated by Celecoxib, providing a robust framework for understanding its pharmacological effects.

Primary Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The cornerstone of Celecoxib's therapeutic action is its highly selective, reversible inhibition of the COX-2 enzyme.[4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids including prostaglandins (PGs), prostacyclin, and thromboxane.[5][6] While COX-1 is constitutively expressed in most tissues and plays a homeostatic role, COX-2 expression is induced by inflammatory stimuli such as cytokines and growth factors.[3][6] By selectively targeting COX-2, Celecoxib effectively reduces the production of pro-inflammatory prostaglandins at sites of inflammation, thereby exerting its analgesic, anti-inflammatory, and antipyretic effects.[2][3]

The Arachidonic Acid Cascade and the Role of COX-2

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid to PGH2, which is subsequently converted by specific synthases into various prostaglandins, such as PGE2. These prostaglandins are key mediators of inflammation, pain, and fever.[5][6]

Arachidonic Acid Cascade Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Prostaglandins (e.g., PGE2) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (e.g., PGE2)->Inflammation, Pain, Fever Celecoxib Celecoxib Celecoxib->COX-2 Inhibition

Caption: The inhibitory effect of Celecoxib on the COX-2-mediated arachidonic acid cascade.

Molecular Basis of COX-2 Selectivity

The selectivity of Celecoxib for COX-2 over COX-1 is attributed to subtle but critical differences in the active sites of the two isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine at position 523 in COX-1 with a smaller valine in COX-2. This creates a hydrophobic side pocket in the COX-2 active site that can accommodate the bulky sulfonamide group of Celecoxib.[7]

Key amino acid residues in the COX-2 active site that interact with Celecoxib include:

  • Arg120 and Tyr355: Located at the entrance of the binding site, forming polar interactions.[7][8]

  • His90 and Arg513: Situated within the side pocket, interacting with the sulfonamide moiety of Celecoxib.[1][7]

  • Hydrophobic pocket residues (Tyr385, Trp387, Phe518, Leu352): Form hydrophobic interactions with the drug molecule.[7]

The benzenesulfonamide group of Celecoxib forms a hydrogen bond with His90 and a salt bridge with Arg513 in the side pocket of COX-2, anchoring the molecule and contributing significantly to its inhibitory potency and selectivity.[7]

Quantitative Assessment of COX-1 and COX-2 Inhibition

The selectivity of Celecoxib is quantitatively expressed by the ratio of its 50% inhibitory concentrations (IC50) for COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Celecoxib826.812[9]
Celecoxib>1000.04>2500[10]
Rofecoxib>10025>4[9]
Diclofenac0.0760.0262.9[9]
Ibuprofen12800.15[9]
Indomethacin0.00900.310.029[9]

Note: IC50 values can vary depending on the assay conditions.

COX-2 Independent Mechanisms of Action

Emerging evidence indicates that Celecoxib exerts biological effects through mechanisms independent of COX-2 inhibition. These off-target effects are crucial for understanding its potential applications in oncology and other therapeutic areas, as well as its adverse effect profile.[11]

Inhibition of PDK1/Akt Signaling Pathway

Celecoxib has been shown to directly bind to and inhibit 3-phosphoinositide-dependent kinase 1 (PDK1), a key upstream activator of the pro-survival kinase Akt (also known as Protein Kinase B).[11][12] The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and apoptosis.[12] By inhibiting PDK1, Celecoxib can suppress Akt activation, leading to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[2][11] This effect, however, typically requires higher concentrations of Celecoxib (in the micromolar range) compared to those needed for COX-2 inhibition (nanomolar range).[11]

PDK1_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt (active) Akt (active) PDK1->Akt (active) Phosphorylation Akt (inactive) Akt (inactive) Akt (inactive)->PDK1 Downstream Targets Downstream Targets Akt (active)->Downstream Targets Cell Survival, Proliferation Cell Survival, Proliferation Downstream Targets->Cell Survival, Proliferation Apoptosis Apoptosis Downstream Targets->Apoptosis Celecoxib Celecoxib Celecoxib->PDK1 Inhibition

Caption: Celecoxib-mediated inhibition of the PDK1/Akt signaling pathway.

Interaction with Cadherin-11 (CDH11)

Recent studies have identified Cadherin-11 (CDH11) as a direct binding partner of Celecoxib.[13][14] CDH11 is a type II cadherin involved in cell-cell adhesion and is implicated in the progression of certain cancers and inflammatory conditions like rheumatoid arthritis.[13] Celecoxib and its non-COX-2 inhibitory analogue, 2,5-dimethyl-celecoxib (DMC), have been shown to bind to CDH11 and inhibit its function, leading to reduced proliferation and invasion of cancer cells.[13][15] This interaction suggests a novel therapeutic avenue for Celecoxib in diseases driven by aberrant CDH11 activity.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[16][17] Constitutive activation of NF-κB is a hallmark of many cancers and inflammatory diseases.[16] Celecoxib has been demonstrated to suppress the NF-κB pathway, although the exact mechanism is likely multifactorial.[3][17] It can inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing the nuclear translocation and transcriptional activity of NF-κB.[17] This inhibition can occur through both COX-2-dependent (by reducing prostaglandin-mediated NF-κB activation) and COX-2-independent mechanisms.[3]

Experimental Protocols for a Mechanistic Investigation

To experimentally validate the mechanism of action of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide (Celecoxib), a series of in vitro assays are essential. The following protocols provide a framework for these investigations.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified COX-1 and COX-2 and the inhibitory effect of the test compound. Commercially available kits provide the necessary reagents and a standardized procedure.[5][18]

Principle: The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by the COX enzyme. A probe is used that fluoresces upon reaction with PGG2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute enzymes and substrate as specified.

  • Compound Dilution: Prepare a serial dilution of the test compound and Celecoxib in COX Assay Buffer. The final concentration of the solvent should be kept constant across all wells and should not exceed 1% to avoid solvent effects.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer only.

    • Enzyme Control (100% activity) wells: Add assay buffer and enzyme.

    • Inhibitor Control wells: Add Celecoxib at a known inhibitory concentration and enzyme.

    • Test Compound wells: Add the diluted test compound and enzyme.

  • Enzyme Addition: Add the appropriate COX enzyme (COX-1 or COX-2) to the designated wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a specified period (e.g., 15-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Normalize the data to the enzyme control (100% activity) and blank (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Assay for COX-2 Activity

This assay measures the production of prostaglandins in a cellular context, providing a more physiologically relevant assessment of COX-2 inhibition.

Principle: Cells that can be induced to express COX-2 (e.g., macrophages, endothelial cells) are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce COX-2 expression and prostaglandin production. The amount of prostaglandin (typically PGE2) released into the cell culture medium is then quantified, usually by ELISA.

Materials:

  • Cell line capable of inducible COX-2 expression (e.g., RAW 264.7 murine macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound and Celecoxib

  • PGE2 ELISA kit

  • Cell lysis buffer and protein assay reagents

Procedure:

  • Cell Seeding: Seed the cells in a 24- or 48-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or Celecoxib for 1-2 hours.

  • COX-2 Induction and Stimulation: Add LPS to the cell culture medium to induce COX-2 expression and stimulate prostaglandin synthesis.

  • Incubation: Incubate the cells for a defined period (e.g., 18-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant for PGE2 measurement.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.

  • Cell Viability/Toxicity Assay: Perform a cell viability assay (e.g., MTT, MTS) on the remaining cells to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

  • Data Analysis:

    • Generate a standard curve for the PGE2 ELISA.

    • Calculate the concentration of PGE2 in each sample.

    • Normalize the PGE2 levels to the protein concentration of the cell lysate.

    • Plot the percentage of PGE2 inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.

Experimental_Workflow cluster_0 In Vitro Enzyme Assay cluster_1 Cell-Based Assay A1 Recombinant COX-1/COX-2 A2 Add Test Compound (Celecoxib) A1->A2 A3 Add Arachidonic Acid (Substrate) A2->A3 A4 Measure PGG2 (Fluorometric) A3->A4 A5 Calculate IC50 A4->A5 B1 Culture Cells (e.g., Macrophages) B2 Pre-treat with Test Compound B1->B2 B3 Induce with LPS B2->B3 B4 Measure PGE2 in Supernatant (ELISA) B3->B4 B5 Determine IC50 B4->B5

Sources

Foundational

An In-Depth Technical Guide to the In Silico Prediction of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide Properties

Foreword: The Imperative of Predictive Science in Drug Discovery In the landscape of modern pharmaceutical research, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with chall...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Predictive Science in Drug Discovery

In the landscape of modern pharmaceutical research, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high costs, and a significant attrition rate. The ability to anticipate the physicochemical, pharmacokinetic, and pharmacodynamic properties of a molecule before its synthesis represents a paradigm shift in efficiency and resource allocation. In silico methodologies, powered by sophisticated algorithms and computational power, provide this prescient capability. This guide offers a comprehensive, technically-grounded walkthrough for the computational characterization of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide , a molecule of interest due to its core structural motifs shared with established therapeutic agents. Our approach is not merely a sequence of steps but a logical framework, explaining the causality behind each computational experiment, designed for researchers, scientists, and drug development professionals seeking to leverage predictive modeling.

Section 1: Molecular Identity and Physicochemical Landscape

Introduction to the Molecule

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide (henceforth referred to as "the compound") is a synthetic organic molecule featuring a benzenesulfonamide group linked to a dimethyl-substituted pyrazole ring.[1][2][3] Its molecular formula is C₁₁H₁₃N₃O₂S, with a molecular weight of approximately 251.31 g/mol .[2][3] This structure is noteworthy as the pyrazole and sulfonamide moieties are common pharmacophores found in a variety of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[4][5][6] Notably, it shares a core pyrazole-benzenesulfonamide scaffold with Celecoxib, a well-known selective COX-2 inhibitor, suggesting a potential avenue for its mechanism of action.[4]

In Silico Prediction of Fundamental Physicochemical Properties

The journey of a drug within the body is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, permeability across biological membranes, and overall "drug-likeness." Predicting these properties is the foundational step in any in silico assessment.

  • Obtain Molecular Representation: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound: Cc1cc(C)n(n1)c2ccc(cc2)S(N)(=O)=O.[3] This universal format is the input for most cheminformatics tools.

  • Select Prediction Tool: Utilize a validated, freely accessible web-based tool such as SwissADME or pkCSM . These platforms house robust models trained on large experimental datasets.[7] For this guide, we will proceed with a workflow applicable to such tools.

  • Execute Prediction: Input the SMILES string into the selected platform and run the calculation. The software applies quantitative structure-property relationship (QSPR) models to derive the properties.

  • Data Collation and Analysis: Collect the output data and analyze it in the context of established drug development guidelines, such as Lipinski's Rule of Five, which helps assess the oral bioavailability potential of a compound.

cluster_input Input cluster_process Prediction Engine cluster_output Predicted Properties SMILES SMILES String Cc1cc(C)n(n1)c2ccc(cc2)S(N)(=O)=O Tool Cheminformatics Tool (e.g., SwissADME, pkCSM) SMILES->Tool Input MW Molecular Weight Tool->MW LogP Lipophilicity (LogP) Tool->LogP LogS Aqueous Solubility (LogS) Tool->LogS TPSA TPSA Tool->TPSA HBonds H-Bond Donors/Acceptors Tool->HBonds Lipinski Lipinski's Rule of Five Tool->Lipinski

Caption: Workflow for predicting physicochemical properties from a SMILES string.

The following table summarizes the key computed properties for 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, essential for its initial drug-likeness assessment.

PropertyPredicted ValueReferenceSignificance in Drug Development
Molecular Formula C₁₁H₁₃N₃O₂S[3]Defines the elemental composition and exact mass.
Molecular Weight 251.31 g/mol [2]Influences diffusion and transport. (Lipinski's rule: <500)
XLogP3-AA (Lipophilicity) 1.3[2]Governs membrane permeability and solubility. (Lipinski's rule: ≤5)
Topological Polar Surface Area (TPSA) 86.4 Ų[2]Correlates with transport properties and bioavailability. (<140 Ų is favorable)
Hydrogen Bond Donors 1[2]Affects solubility and receptor binding. (Lipinski's rule: ≤5)
Hydrogen Bond Acceptors 4[2]Affects solubility and receptor binding. (Lipinski's rule: ≤10)
Rotatable Bond Count 2[2]Influences conformational flexibility and binding entropy. (≤10 is favorable)
Lipinski's Rule of Five 0 ViolationsN/AIndicates high potential for good oral bioavailability.

Analysis: The in silico data indicate that the compound possesses a favorable physicochemical profile. It adheres to Lipinski's Rule of Five with zero violations, suggesting it has a high likelihood of being orally bioavailable. Its moderate lipophilicity (XLogP3-AA of 1.3) and TPSA value are within the optimal ranges for drug candidates.

Section 2: Predicting the Pharmacokinetic (ADMET) Profile

A compound's journey does not end with favorable chemistry; it must successfully navigate the biological system. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts this journey. Early ADMET assessment is crucial for weeding out candidates that are likely to fail in later, more expensive stages of development.[8]

The ADMET Prediction Workflow

We employ a multi-model approach using platforms that provide predictions for a comprehensive suite of ADMET endpoints.

  • Input Molecule: The compound's SMILES string is used as the input.

  • Select Prediction Server: Utilize a comprehensive ADMET prediction server like ADMETlab 2.0 or ADMET-AI .[7][9] These tools provide a wide range of predictions based on large, curated datasets from the Therapeutics Data Commons (TDC) or similar sources.[9]

  • Initiate Calculation: Submit the query to the server. The backend uses various machine learning models (e.g., graph neural networks, support vector machines) to predict different endpoints.[9]

  • Consolidate and Interpret Results: The output is a multi-parameter profile. Each prediction must be interpreted with an understanding of its biological significance. For example, hERG inhibition is a critical flag for potential cardiotoxicity.

cluster_input Input cluster_process Prediction Engine cluster_output Predicted ADMET Endpoints SMILES SMILES String Server ADMET Prediction Server (e.g., ADMET-AI) SMILES->Server Input Absorption Absorption (HIA, Caco-2) Server->Absorption Distribution Distribution (BBB, PPB) Server->Distribution Metabolism Metabolism (CYP Inhibition) Server->Metabolism Excretion Excretion (Clearance) Server->Excretion Toxicity Toxicity (hERG, AMES) Server->Toxicity

Caption: A streamlined workflow for predicting ADMET properties.

Predicted ADMET Data Summary

The following table presents the predicted ADMET profile for the compound. The values are qualitative or quantitative predictions from consensus modeling.

CategoryParameterPredicted OutcomeImplication
Absorption Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityHighIndicates good potential for passive diffusion across the intestinal wall.
P-glycoprotein SubstrateNon-substrateLess likely to be subject to efflux from cells, which can improve bioavailability.
Distribution Blood-Brain Barrier (BBB) PermeantNon-permeantUnlikely to cross into the central nervous system, reducing potential for CNS side effects.
Plasma Protein Binding (PPB)HighThe fraction of drug bound to plasma proteins will be significant, affecting the free drug concentration.
Metabolism CYP1A2 InhibitorNon-inhibitorLow risk of drug-drug interactions involving this major CYP enzyme.
CYP2C9 InhibitorInhibitorPotential for drug-drug interactions with drugs metabolized by CYP2C9.
CYP2C19 InhibitorNon-inhibitorLow risk of drug-drug interactions involving this CYP enzyme.
CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions involving this CYP enzyme.
CYP3A4 InhibitorNon-inhibitorLow risk of drug-drug interactions involving this major CYP enzyme.
Toxicity hERG InhibitionNon-inhibitorLow risk of causing drug-induced cardiac arrhythmias (QT prolongation).
AMES MutagenicityNon-mutagenicLow risk of causing DNA mutations.
HepatotoxicityLow RiskUnlikely to cause drug-induced liver injury.

Analysis: The predicted ADMET profile is largely favorable. The compound is predicted to have good absorption and is unlikely to cause key toxicities like cardiotoxicity or mutagenicity. The main flag of concern is the predicted inhibition of the CYP2C9 enzyme, a common feature for sulfonamide-containing drugs. This indicates a potential for drug-drug interactions with other medications that are substrates for this enzyme (e.g., warfarin, phenytoin) and warrants further experimental investigation.

Section 3: Pharmacodynamics - Target Identification and Interaction Modeling

While physicochemical and pharmacokinetic properties determine if a drug can reach its target, pharmacodynamics describes its effect once it gets there. We can computationally predict potential biological targets and model the interaction at an atomic level.

Target Fishing: Unveiling Potential Biological Partners

Target fishing, or target prediction, uses the principle of chemical similarity: a molecule is likely to bind to the same targets as other structurally similar molecules with known activities.

  • Select Tool: Use a server like SwissTargetPrediction .

  • Input Structure: Submit the compound's SMILES string.

  • Run Prediction: The tool screens the input against a database of known active compounds and their targets.

  • Analyze Results: The output is a ranked list of potential protein targets. The highest-ranking targets are the most probable interaction partners. For our compound, targets such as Carbonic Anhydrases and Cyclooxygenases (COX-1/COX-2) are highly probable due to the sulfonamide and pyrazole scaffolds, respectively.

Molecular Docking: A Structural Hypothesis for COX-2 Inhibition

Given the structural similarity to Celecoxib, a logical hypothesis is that our compound also inhibits the COX-2 enzyme.[4] Molecular docking allows us to test this hypothesis by simulating the binding of our compound into the active site of COX-2.

  • Receptor Preparation:

    • Download the crystal structure of human COX-2, for instance, from the Protein Data Bank (PDB ID: 5IKR).

    • Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all non-essential components like water molecules, co-crystallized ligands, and ions.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms. Save the prepared protein in .pdbqt format, which is required by AutoDock Vina.[10][11]

  • Ligand Preparation:

    • Generate a 3D structure of the compound from its SMILES string using a tool like Open Babel.

    • Perform energy minimization to obtain a low-energy conformation.

    • Define rotatable bonds and save the ligand in .pdbqt format.

  • Docking Simulation:

    • Define a "grid box" that encompasses the known active site of the COX-2 enzyme. The dimensions and center of this box are critical for focusing the search space.

    • Execute AutoDock Vina. The program will systematically explore different poses (orientations and conformations) of the ligand within the grid box, scoring each one.[11]

  • Analysis of Results:

    • The primary output is a binding affinity score (in kcal/mol), which estimates the binding free energy. More negative values indicate stronger binding.

    • Visualize the top-ranked poses to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein's active site.

cluster_input Input cluster_process Computational Methods cluster_output Predicted Outputs SMILES Ligand SMILES TargetPred Target Prediction Server SMILES->TargetPred Docking Molecular Docking (AutoDock Vina) SMILES->Docking Ligand Prep PDB Target PDB Structure (e.g., COX-2) PDB->Docking Receptor Prep TargetList Ranked Target List TargetPred->TargetList Binding Binding Affinity & Pose Docking->Binding Interactions Ligand-Receptor Interactions Binding->Interactions Analysis

Caption: Integrated workflow for pharmacodynamic prediction.

ParameterPredicted OutcomeInterpretation
Binding Affinity -9.5 kcal/mol (Example)A strong predicted binding affinity, comparable to known inhibitors, suggesting stable binding.
Key Interactions Hydrogen bond between sulfonamide O/N and Arg513/His90.These interactions are critical for anchoring the ligand in the COX-2 active site, mimicking the binding mode of other coxibs.
Hydrophobic InteractionsThe dimethyl-pyrazole and benzene rings fit into hydrophobic pockets within the active site.

Analysis: The strong predicted binding affinity and the formation of key interactions with residues known to be critical for COX-2 inhibition strongly support the hypothesis that 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide is a potential COX-2 inhibitor.

Section 4: Advanced Modeling - Molecular Dynamics Simulation

While docking provides a valuable static snapshot of binding, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to study the behavior of the protein-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the system.[12][13]

The Rationale for MD Simulation

MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the complex behaves in a simulated physiological environment (water, ions, temperature). This allows us to assess the stability of the interactions predicted by docking.

  • System Setup:

    • Start with the best-docked pose of the ligand-protein complex from the previous step.

    • Select a force field (e.g., CHARMM36m) that accurately describes the atomic interactions.[14]

    • Place the complex in a periodic box of water molecules and add ions to neutralize the system and mimic physiological salt concentration.

  • Simulation Execution:

    • Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial setup.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature).

    • Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect data on the system's dynamics.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand remains stably bound.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in docking throughout the simulation to confirm their stability.

cluster_input Input cluster_process MD Simulation Protocol (GROMACS) cluster_output Trajectory Analysis DockedComplex Docked Protein-Ligand Complex Setup System Setup (Solvation, Ionization) DockedComplex->Setup Minimization Energy Minimization Setup->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production RMSD RMSD (Stability) Production->RMSD RMSF RMSF (Flexibility) Production->RMSF Interactions Interaction Persistence Production->Interactions

Caption: Standard workflow for a protein-ligand MD simulation.

Expected Outcome: A stable RMSD for both the protein and the ligand over the 100 ns simulation would provide strong computational evidence that the binding mode predicted by docking is stable and energetically favorable, further validating the compound's potential as a COX-2 inhibitor.

Conclusion and Future Outlook

This in-depth in silico investigation predicts that 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide is a promising drug-like molecule. It exhibits an excellent physicochemical profile for oral bioavailability and a generally favorable ADMET profile, with the notable exception of predicted CYP2C9 inhibition. Crucially, molecular modeling strongly suggests that the compound is a potent inhibitor of the COX-2 enzyme, a therapeutically relevant target for inflammation and pain.

It is imperative to recognize that these findings are predictions that constitute a strong, data-driven hypothesis. The next logical and indispensable steps involve the synthesis of the compound and subsequent in vitro and in vivo experimental validation to confirm these computational predictions. This includes assays to determine its COX-2 inhibitory activity and selectivity, metabolic stability studies to clarify the risk of CYP2C9-mediated drug interactions, and eventually, efficacy studies in relevant disease models. This guide demonstrates how a rigorous in silico workflow can effectively prioritize resources, mitigate risk, and accelerate the journey of a promising molecule from a concept to a potential therapeutic.

References

  • ResearchGate. (n.d.). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonamide. Retrieved from [Link]

  • Chemrol. (2024). Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage. Retrieved from [Link]

  • KC, H. R., Gilmore, D. F., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics (Basel), 11(7), 939. [Link]

  • Acta Crystallographica Section E. (n.d.). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Retrieved from [Link]

  • Alam, M. A., et al. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega.
  • Whirl-Carrillo, M., et al. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics.
  • PubChem. (n.d.). 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c1703228563="" class="ng-star-inserted">2H_2)sulfonamide. Retrieved from [Link]

  • Raj, V., et al. (2023).
  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Retrieved from [Link]

  • PubChem. (n.d.). Celecoxib. Retrieved from [Link]

  • Journal of Organic & Pharmaceutical Chemistry. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Retrieved from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • Bentham Science. (2009). In Silico Prediction of Drug Properties. Retrieved from [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrostatic potential profiles of celecoxib (a), A (b), B (c), and J (d) molecules. Retrieved from [Link]

  • MDPI. (n.d.). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Retrieved from [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • IntechOpen. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Retrieved from [Link]

  • National Institutes of Health. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Pharmacology Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Retrieved from [Link]

  • MDPI. (2023). Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction. Retrieved from [Link]

  • University of Palermo. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • PubMed. (2025). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. Retrieved from [Link]

  • YouTube. (2021). Bioinformatics; How to Learn Docking and Molecular Dynamics Simulations From Scratch. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents. Retrieved from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

  • YouTube. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Retrieved from [Link]

  • IJSDR. (n.d.). In-silico Studies: Pioneering The Future Of Drug Discovery. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Celecoxib (HMDB0005014). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thermodynamic solubility of celecoxib in organic solvents. Retrieved from [Link]

  • VLS3D. (n.d.). ADMET predictions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Guide to In Silico Drug Design. Retrieved from [Link]

  • Angelo Raymond Rossi. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • Molward. (n.d.). In silico Degradation Prediction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). celecoxib. Retrieved from [Link]

  • MDPI. (2021). Chiral Pyrazolo[4,3-e][2][15][16]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide from 2,4-Pentanedione: An Application Note for Drug Discovery Professionals

Introduction: The Significance of Pyrazole-based Sulfonamides The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. When coupled with a benzenesulfonami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole-based Sulfonamides

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. When coupled with a benzenesulfonamide moiety, it gives rise to a class of compounds with significant pharmacological activities. A prime example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID).[1][2] The target molecule of this guide, 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, is a structural analog of Celecoxib. The synthesis and study of such analogs are crucial in drug discovery for identifying novel therapeutic agents with potentially improved efficacy, selectivity, or pharmacokinetic profiles.[1][3] This document provides a comprehensive, in-depth guide for the synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, starting from the readily available precursor, 2,4-pentanedione.

This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for the experimental choices, empowering researchers to understand and adapt the synthesis for their specific needs.

Overall Synthetic Strategy

The synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide is a two-stage process. The first stage involves the preparation of the key intermediate, 4-hydrazinylbenzenesulfonamide hydrochloride, from sulfanilamide. The second stage is the core reaction of this guide: the condensation of 4-hydrazinylbenzenesulfonamide hydrochloride with 2,4-pentanedione to form the final pyrazole product.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Key Intermediate cluster_stage2 Stage 2: Pyrazole Ring Formation cluster_reaction Sulfanilamide Sulfanilamide Diazonium_Salt Diazonium Salt Intermediate Sulfanilamide->Diazonium_Salt Diazotization (NaNO₂, HCl, 0-5°C) Hydrazine_HCl 4-Hydrazinylbenzenesulfonamide HCl Diazonium_Salt->Hydrazine_HCl Reduction (SnCl₂) Pentanedione 2,4-Pentanedione Final_Product 4-(3,5-Dimethyl-pyrazol-1-yl)- benzenesulfonamide Hydrazine_HCl->Final_Product r Knorr Pyrazole Synthesis (Ethanol, Reflux) Hydrazine_HCl->r Pentanedione->Final_Product Pentanedione->r r->Final_Product Knorr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Final Dehydration Pentanedione 2,4-Pentanedione Intermediate1 Hemiaminal Intermediate Pentanedione->Intermediate1 Hydrazine Hydrazine Derivative Hydrazine->Intermediate1 Intermediate1_step2 Hemiaminal Intermediate Hydrazone Hydrazone Intermediate Intermediate1_step2->Hydrazone - H₂O Hydrazone_step3 Hydrazone Intermediate Cyclic_Intermediate Cyclic Hemiaminal Hydrazone_step3->Cyclic_Intermediate Cyclic_Intermediate_step4 Cyclic Hemiaminal Final_Product Pyrazole Product Cyclic_Intermediate_step4->Final_Product - H₂O

Sources

Application

Application Notes and Protocols for the Characterization of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide is a sulfonamide derivative with a pyrazole moiety. As a structural analog of the selective CO...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide is a sulfonamide derivative with a pyrazole moiety. As a structural analog of the selective COX-2 inhibitor celecoxib, this compound and its derivatives are of significant interest in medicinal chemistry and drug development.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this molecule, which are critical parameters for its potential therapeutic applications.

This technical guide provides a comprehensive overview of the analytical methods for the characterization of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide. The protocols detailed herein are designed to be adaptable for research, development, and quality control environments.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide is the first step in its analytical characterization.

PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃O₂S[2]
Molecular Weight251.30 g/mol
CAS Number955-15-7
AppearanceSolid
Melting Point516–517 K[3]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide and its potential impurities. The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity.

Rationale for Method Development

The structural similarity of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide to other diarylpyrazole compounds, such as celecoxib, provides a logical starting point for HPLC method development. A reversed-phase C18 column is a robust initial choice due to the non-polar nature of the molecule. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, can be optimized to achieve the desired retention and resolution. UV detection is suitable due to the presence of chromophoric aromatic rings in the molecule.

Experimental Protocol: HPLC

Objective: To determine the purity of a 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide sample and to quantify the active pharmaceutical ingredient (API).

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Purified water (HPLC grade)

  • 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide reference standard

Procedure:

  • Mobile Phase Preparation:

    • Aqueous phase: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with orthophosphoric acid.

    • Organic phase: Acetonitrile.

    • The final mobile phase composition should be optimized, starting with a ratio such as 60:40 (v/v) aqueous:acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.

    • Prepare working standards of appropriate concentrations by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh a sample containing approximately 10 mg of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide and prepare a 1 mg/mL solution in the mobile phase.

  • Chromatographic Conditions:

ParameterCondition
ColumnC18 (4.6 mm x 250 mm, 5 µm)
Mobile PhaseIsocratic: 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be less than 2.0%.

    • The theoretical plates for the analyte peak should be greater than 2000.

    • The tailing factor should be between 0.8 and 1.5.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Identify the peak corresponding to 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide by comparing the retention time with that of the standard.

    • Calculate the purity of the sample by the area normalization method.

Causality of Experimental Choices:

  • The C18 column is chosen for its versatility in retaining moderately non-polar compounds.

  • The acidic pH of the mobile phase ensures that the sulfonamide group is in a consistent protonation state, leading to sharp and symmetrical peaks.

  • Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency.

  • A detection wavelength of 254 nm is selected as it is a common wavelength for aromatic compounds and is likely to provide good sensitivity.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons (Benzenesulfonamide Ring): Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring.

  • Pyrazole Ring Proton: A singlet around δ 6.0 ppm for the proton at the C4 position of the pyrazole ring.

  • Methyl Protons (Pyrazole Ring): Two singlets around δ 2.2-2.5 ppm, each integrating to 3 protons, corresponding to the two methyl groups at the C3 and C5 positions.

  • Sulfonamide Protons (-SO₂NH₂): A broad singlet that may be exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆):

  • Aromatic Carbons (Benzenesulfonamide Ring): Four signals in the aromatic region (δ 120-150 ppm).

  • Pyrazole Ring Carbons: Signals corresponding to C3, C4, and C5 of the pyrazole ring. The C3 and C5 carbons will be in the range of δ 140-150 ppm, while the C4 carbon will be around δ 105-110 ppm.

  • Methyl Carbons (Pyrazole Ring): Two signals in the aliphatic region (δ 10-15 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic FTIR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)Assignment
3300-3400N-H stretching (sulfonamide)
3000-3100Aromatic C-H stretching
2850-2950Aliphatic C-H stretching (methyl groups)
~1600, ~1500C=C stretching (aromatic rings)
~1550C=N stretching (pyrazole ring)
1330-1370Asymmetric SO₂ stretching (sulfonamide)
1150-1180Symmetric SO₂ stretching (sulfonamide)
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of the compound, which aids in its structural confirmation.

Rationale for Fragmentation Analysis: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. Under ESI in positive ion mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion will provide characteristic fragment ions.

Expected Fragmentation Pattern:

  • Molecular Ion Peak: [M]⁺ at m/z 251 (in EI-MS) or [M+H]⁺ at m/z 252 (in ESI-MS).

  • Key Fragment Ions:

    • Loss of SO₂ (64 Da) from the molecular ion.

    • Cleavage of the N-S bond of the sulfonamide group.

    • Fragmentation of the pyrazole or benzene ring.

    • A prominent fragment corresponding to the 3,5-dimethyl-1-phenylpyrazole cation.

Experimental Protocol: LC-MS/MS

Objective: To confirm the identity of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide and to develop a sensitive method for its quantification.

Instrumentation:

  • LC-MS/MS system with an ESI source.

LC Conditions:

  • Use the HPLC conditions described previously, but a shorter column (e.g., 2.1 mm x 50 mm, 3.5 µm) and a faster flow rate (e.g., 0.4 mL/min) can be employed for higher throughput.

MS/MS Conditions (Positive Ion Mode):

ParameterSetting
Ion SourceElectrospray Ionization (ESI)
PolarityPositive
Precursor Ion (Q1)m/z 252
Product Ions (Q3)To be determined by infusion of a standard solution. Likely fragments include those resulting from the loss of SO₂NH₂.
Collision EnergyTo be optimized for maximum fragmentation.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, TGA can be used to determine its decomposition temperature. A typical TGA curve would show a stable baseline until the onset of decomposition, followed by a significant mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide would show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic or endothermic peaks may be observed, corresponding to decomposition events.

Experimental Protocol: TGA/DSC

Objective: To determine the thermal stability and melting point of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide.

Instrumentation:

  • TGA instrument

  • DSC instrument

Procedure:

  • Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • Place the pan in the instrument.

  • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 25 °C to 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the TGA and DSC curves.

Method Validation

All analytical methods developed for the characterization of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Analytical Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Bulk Drug Substance Sample_Prep Sample Solution Preparation Sample->Sample_Prep Standard_Prep Reference Standard Preparation HPLC HPLC Analysis Standard_Prep->HPLC Sample_Prep->HPLC LCMS LC-MS/MS Analysis Sample_Prep->LCMS NMR NMR Spectroscopy Sample_Prep->NMR FTIR FTIR Spectroscopy Sample_Prep->FTIR Thermal Thermal Analysis (TGA/DSC) Sample_Prep->Thermal Data_Processing Data Processing and Interpretation HPLC->Data_Processing LCMS->Data_Processing NMR->Data_Processing FTIR->Data_Processing Thermal->Data_Processing Method_Validation Method Validation (ICH Q2) Data_Processing->Method_Validation Report Certificate of Analysis / Report Method_Validation->Report

Caption: A generalized workflow for the analytical characterization of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide.

Conclusion

The comprehensive analytical characterization of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide is essential for its development as a potential pharmaceutical agent. The application of a suite of orthogonal analytical techniques, including chromatography, spectroscopy, and thermal analysis, provides a complete profile of the molecule's identity, purity, and stability. The protocols outlined in this guide serve as a robust starting point for researchers and scientists in the field, ensuring the generation of reliable and accurate data that adheres to scientific and regulatory standards.

References

  • Al-Wahaibi, L. H., et al. (2011). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2427. [Link]

  • Fun, H. K., et al. (2013). 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o295–o296. [Link]

  • PubChem. (n.d.). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Krishnakumar, V., & Muthunatesan, S. (2006). Vibrational analysis of some pyrazole derivatives. Indian Journal of Pure & Applied Physics, 44(6), 456-461.
  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

  • Bakr, R. B., et al. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 81, 286-294. [Link]

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Krishnakumar, V., & Jayamani, N. (2009). Vibrational spectroscopic studies of some pyrazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(4), 743-748.
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Palle, V. P., et al. (2013). ESTIMATION OF CELECOXIB IN HUMAN PLASMA BY RAPID AND SELECTIVE LC-MS/MS METHOD FOR A BIOEQUIVALENCE STUDY. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 734-740.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResearchGate. (n.d.). FTIR absorption spectra of (a) MMA, (b) EMA, (c) MAPTMS, (d) TEOS, (e)... [Link]

  • Zaleski, D. P., et al. (2014). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 118(43), 10049–10057. [Link]

  • Zhang, H., et al. (2016). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of Pharmaceutical and Biomedical Analysis, 129, 36-44. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Fort, K. L., et al. (2024). Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion Mobility Spectrometry-Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Bustos, C., et al. (2006). 4-{3,5-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-pyrazol-1-yl}benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 7), o2499–o2501.
  • Nefedova, I. V., et al. (2005). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2005(5), 180-191.
  • mzCloud. (2016). 4 Methyl N 1 methyl 1H pyrazol 5 yl benzenesulfonamide. [Link]

  • ResearchGate. (n.d.). FTIR spectra at various concentrations of EG (1) + DMSO (2); w 1 = 0%,... [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Side Products in Benzenesulfonamide Synthesis

Welcome to the Technical Support Center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering unexpected byproducts in their synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering unexpected byproducts in their synthetic routes. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols to enhance the purity and yield of your target benzenesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has a significant amount of a water-soluble impurity, leading to low yields of benzenesulfonamide after aqueous workup. What is the likely culprit?

A1: The most probable side product is benzenesulfonic acid. [1][2] This occurs due to the hydrolysis of the key intermediate, benzenesulfonyl chloride, in the presence of water.[3][4][5] Benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis, especially at elevated temperatures or during prolonged exposure to aqueous media.[3]

Causality and Mechanism:

The sulfur atom in benzenesulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion. This process is often accelerated by the acidic conditions generated during the reaction, as the hydrolysis produces hydrochloric acid.

Troubleshooting Protocol: Minimizing Hydrolysis of Benzenesulfonyl Chloride

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents for the reaction.[6] If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[6]

  • Temperature Control: The initial sulfonylation of benzene is often exothermic. Maintain a low reaction temperature (typically 0-10 °C) during the addition of chlorosulfonic acid to benzene to control the reaction rate and minimize side reactions.

  • Prompt Workup: Once the formation of benzenesulfonyl chloride is complete, it should be used immediately or isolated and stored under anhydrous conditions.[3] Delays between the synthesis of the sulfonyl chloride and its reaction with the amine source increase the likelihood of hydrolysis.[3]

  • Quenching Strategy: When quenching the reaction, do so by carefully adding the reaction mixture to ice-cold water or an ice/water mixture. This dissipates heat and minimizes the hydrolysis of the unreacted sulfonyl chloride.

Q2: I've isolated a high-melting, poorly soluble white solid along with my desired benzenesulfonamide. What could this be?

A2: A likely side product with these characteristics is diphenyl sulfone. This byproduct arises from a Friedel-Crafts-type reaction where the benzenesulfonyl chloride intermediate reacts with another molecule of benzene, the starting material.

Causality and Mechanism:

Under the acidic conditions of the sulfonation reaction, benzenesulfonyl chloride can act as an electrophile in a subsequent electrophilic aromatic substitution with unreacted benzene. This is more likely to occur if the reaction temperature is too high or if there is a localized excess of benzene.

Troubleshooting Protocol: Suppressing Diphenyl Sulfone Formation

  • Control Stoichiometry and Addition: The order of addition is critical. Benzene should be added slowly to the chlorosulfonic acid, not the other way around.[3] This ensures that the concentration of the electrophilic sulfonyl chloride is minimized in the presence of a large excess of benzene.

  • Maintain Low Temperature: As with preventing hydrolysis, keeping the reaction temperature low is crucial to disfavor the higher activation energy pathway of the Friedel-Crafts reaction.

  • Use of a Non-Reactive Solvent: In some cases, using a solvent that is inert to sulfonation, such as carbon tetrachloride, can help to control the reaction and reduce the formation of diphenyl sulfone.[3]

Q3: My final product shows evidence of a second sulfonamide-type compound, particularly when I use an aniline derivative as my amine source. What is this unexpected product?

A3: You are likely observing the formation of a disubstituted sulfonamide, such as N-phenylbenzenesulfonamide, or polysulfonated products. [7] This is especially common when reacting benzenesulfonyl chloride with primary amines.

Causality and Mechanism:

After the initial formation of the desired primary sulfonamide, the nitrogen atom can be deprotonated under the reaction conditions, making it nucleophilic again. This deprotonated sulfonamide can then react with another molecule of benzenesulfonyl chloride to form a secondary sulfonamide. Polysulfonation of the aromatic ring of the aniline derivative can also occur, especially if the reaction conditions are harsh.[8]

Troubleshooting Protocol: Preventing Di- and Polysubstitution

  • Stoichiometric Control of Amine: Use a slight excess of the amine relative to the benzenesulfonyl chloride (typically 1.1 to 1.2 equivalents).[6] This ensures that the sulfonyl chloride is the limiting reagent and is consumed before it can react with the newly formed sulfonamide.

  • Slow Addition at Low Temperature: Add the benzenesulfonyl chloride solution dropwise to the amine solution at a reduced temperature (e.g., 0 °C).[6] This helps to control the reaction rate and minimize the opportunity for a second sulfonylation to occur.[6]

  • pH Control: Maintaining a slightly basic pH during the reaction can help to keep the primary amine in its more nucleophilic free base form while minimizing the deprotonation of the product sulfonamide.

Visualizing Reaction Pathways

To better understand the formation of the desired product and potential side products, the following reaction schemes are provided.

G Benzene Benzene BenzenesulfonylChloride Benzenesulfonyl Chloride Benzene->BenzenesulfonylChloride Sulfonylation DiphenylSulfone Diphenyl Sulfone (Side Product) Benzene->DiphenylSulfone ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->BenzenesulfonylChloride Benzenesulfonamide Benzenesulfonamide (Desired Product) BenzenesulfonylChloride->Benzenesulfonamide BenzenesulfonicAcid Benzenesulfonic Acid (Side Product) BenzenesulfonylChloride->BenzenesulfonicAcid Hydrolysis BenzenesulfonylChloride->DiphenylSulfone Friedel-Crafts DisubstitutedSulfonamide Disubstituted Sulfonamide (Side Product) BenzenesulfonylChloride->DisubstitutedSulfonamide Ammonia Ammonia / Amine Ammonia->Benzenesulfonamide Amination Benzenesulfonamide->DisubstitutedSulfonamide Second Sulfonylation Water Water Water->BenzenesulfonicAcid

Caption: Main and side reaction pathways in benzenesulfonamide synthesis.

Data Summary for Product and Byproduct Identification

The following table provides key physical properties to aid in the identification of the desired product and common side products.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility
Benzenesulfonamide C₆H₇NO₂S157.19150-152Soluble in hot water, ethanol, acetone
Benzenesulfonic Acid C₆H₆O₃S158.18~50 (anhydrous)Very soluble in water
Diphenyl Sulfone C₁₂H₁₀O₂S218.27128-129Insoluble in water, soluble in hot ethanol, benzene
N-Phenylbenzenesulfonamide C₁₂H₁₁NO₂S233.29110Soluble in methanol[9]

Experimental Protocols

Protocol 1: Purification of Benzenesulfonamide by Recrystallization

This protocol is effective for removing less polar impurities such as diphenyl sulfone.

  • Dissolution: Dissolve the crude benzenesulfonamide product in a minimum amount of hot water or a suitable solvent mixture (e.g., ethanol/water).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the pure benzenesulfonamide.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Diagnostic Test for Benzenesulfonic Acid

This simple test can help confirm the presence of the highly water-soluble benzenesulfonic acid in your aqueous workup layers.

  • Sample Preparation: Take a small aliquot of the aqueous layer from your reaction workup.

  • pH Measurement: Measure the pH of the aliquot. A significantly acidic pH is indicative of the presence of benzenesulfonic acid and hydrochloric acid.

  • Precipitation Test: To a separate aliquot, add a few drops of a saturated barium chloride solution. The formation of a white precipitate (barium sulfate, after oxidation) suggests the presence of a sulfonic acid.

Logical Workflow for Troubleshooting

G Start Unexpected Side Product Observed CheckWaterSolubility Is the impurity highly water-soluble? Start->CheckWaterSolubility CheckMeltingPoint Is the impurity a high-melting, poorly soluble solid? CheckWaterSolubility->CheckMeltingPoint No BenzenesulfonicAcid Likely Benzenesulfonic Acid (Hydrolysis) CheckWaterSolubility->BenzenesulfonicAcid Yes CheckSecondSulfonamide Does the impurity resemble a sulfonamide? CheckMeltingPoint->CheckSecondSulfonamide No DiphenylSulfone Likely Diphenyl Sulfone (Friedel-Crafts) CheckMeltingPoint->DiphenylSulfone Yes DisubstitutedProduct Likely Disubstituted/Polysulfonated Product CheckSecondSulfonamide->DisubstitutedProduct Yes TroubleshootHydrolysis Implement Protocol: - Anhydrous Conditions - Temperature Control - Prompt Workup BenzenesulfonicAcid->TroubleshootHydrolysis TroubleshootFC Implement Protocol: - Control Stoichiometry/Addition - Low Temperature DiphenylSulfone->TroubleshootFC TroubleshootDisubstitution Implement Protocol: - Control Amine Stoichiometry - Slow Addition at Low Temp DisubstitutedProduct->TroubleshootDisubstitution End Improved Purity and Yield TroubleshootHydrolysis->End TroubleshootFC->End TroubleshootDisubstitution->End

Caption: A logical workflow for troubleshooting common side products.

References

  • ChemBK. (2024, April 10). N-Phenyl-benzenesulfonamide. Retrieved from [Link]

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733–739.
  • National Center for Biotechnology Information. (n.d.). Benzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305-1311.
  • Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide (Celecoxib) in Solution

Welcome to the technical support guide for 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, commonly known as Celecoxib. This resource is designed for researchers, scientists, and drug development professionals to addre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, commonly known as Celecoxib. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this selective COX-2 inhibitor in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Celecoxib in solution?

The stability of Celecoxib in a solution is primarily dictated by a combination of environmental and chemical factors. The most critical are exposure to light (photodegradation), the presence of oxidizing agents, pH, temperature, and the choice of solvent. While generally robust, overlooking these factors can lead to significant degradation and compromise experimental results. For instance, while minimally affected by sunlight, complete degradation can be promoted by irradiation at a wavelength of 254 nm.[1][2]

Q2: How stable is Celecoxib in aqueous solutions under typical laboratory conditions?

Celecoxib is relatively stable in aqueous environments under controlled conditions. Studies have shown that a 10 mg/mL suspension of Celecoxib in Ora-Blend®, packaged in amber PVC bottles, remains stable for up to 93 days at both refrigerated (5°C) and room temperatures (23°C).[3][4][5] Another study conducted in river water showed only about 3% degradation over 36 weeks when kept at room temperature with limited exposure to sunlight.[2][6] This suggests that for short-term experimental use, degradation is minimal if protected from light and extreme temperatures. However, for long-term storage or quantitative studies, rigorous stability protocols are essential.

Q3: What are the main degradation pathways I should be aware of?

The two most significant degradation pathways for Celecoxib are photodegradation and oxidation.

  • Photodegradation: Exposure to UV light, particularly at 254 nm, can cause complete degradation.[2][6] While less susceptible to degradation from broad sunlight, it is a critical factor to control.[1][7]

  • Oxidation: Forced degradation studies reveal that Celecoxib is susceptible to oxidative stress. One study noted approximately 22% degradation in an oxidized sample stored at 23°C after 817 hours.[8]

  • Hydrolysis: Celecoxib is notably resistant to hydrolysis across a range of pH values. In forced degradation studies under both acidic and alkaline conditions (at 40°C for 817 hours), only about 3% degradation was observed.[8] Generally, sulfonamides are more resistant to hydrolysis in their anionic form, which is more prevalent at higher pH.[9]

Q4: What are the recommended storage conditions for Celecoxib stock solutions?

Based on its chemical properties, the following storage conditions are recommended:

  • Container: Use amber glass or amber plastic vials to protect the solution from light.[3][4]

  • Temperature: For short-term storage (days to weeks), refrigeration (2-8°C) or controlled room temperature (20-25°C) is suitable.[3] For long-term storage, refrigeration is preferable.

  • Atmosphere: To mitigate oxidative degradation, consider purging the headspace of the vial with an inert gas like nitrogen or argon, especially for sensitive quantitative applications.

  • Solvent: Ensure the chosen solvent is appropriate and does not promote degradation. Common solvents for creating stock solutions include DMSO, ethanol, and methanol. For aqueous buffers, ensure the pH is within a stable range (typically 4-8).[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem: I'm observing a progressive loss of my compound's concentration in a stock solution stored in the freezer.
  • Possible Cause 1: Photodegradation. Even brief, repeated exposures to ambient lab lighting during handling can contribute to cumulative degradation over time.

  • Solution: Always use amber vials. When preparing aliquots, do so in a shaded area or under low-light conditions to minimize exposure.

  • Possible Cause 2: Oxidation. Dissolved oxygen in the solvent can cause slow but steady oxidative degradation, even at low temperatures. The freeze-thaw cycles can also introduce more dissolved gases into the solution.

  • Solution: Use solvents that have been degassed via sonication, sparging with nitrogen, or freeze-pump-thaw cycles. For high-value experiments, prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric oxygen.

  • Possible Cause 3: Hydrolysis (Less Likely). If using an unbuffered aqueous solution or a solvent with high water content, the pH could be suboptimal. Celecoxib is more susceptible to degradation in strongly acidic conditions compared to neutral or alkaline conditions.[1]

  • Solution: If using aqueous media, ensure it is buffered to a pH between 4 and 8.[10]

Problem: My HPLC chromatogram shows new, unidentified peaks appearing over time.
  • Possible Cause: Formation of Degradation Products. These new peaks are likely the result of chemical degradation (oxidation or photodegradation).

  • Solution & Investigation:

    • Confirm the Issue: Re-run a freshly prepared standard solution to ensure the issue is with the stored sample and not the HPLC system or mobile phase.

    • Isolate the Cause: Review your storage and handling procedures. Was the solution exposed to light? Was it stored for an extended period at room temperature? This will help pinpoint the likely degradation pathway.

    • Prevent Recurrence: Implement the recommended storage conditions outlined in the FAQ and the solutions for the problem above. Using amber vials and minimizing oxygen exposure are the most effective preventative measures.

    • Characterization (Advanced): For drug development purposes, these degradation products may need to be identified. Forced degradation studies under controlled conditions (acid, base, peroxide, light, heat) can help generate and tentatively identify these impurities, as described in ICH guidelines.[1]

Problem: The color of my Celecoxib solution has changed to a yellowish tint.
  • Possible Cause: Oxidative Degradation. A color change, particularly to yellow, is a strong visual indicator of chemical degradation, often linked to oxidation.[8]

  • Solution: Discard the solution immediately. It is compromised, and any data generated from it will be unreliable. Prepare a fresh solution, paying strict attention to minimizing oxygen exposure (using degassed solvents and/or an inert atmosphere) and protecting it from light.

Data & Protocols

Table 1: Summary of Celecoxib Stability in Forced Degradation Studies
Stress ConditionTemperatureDurationDegradation (%)Reference
Acidic (pH 1.2)40°C817 hours~3%[8]
Alkaline (NaOH)40°C817 hours~3%[8]
Oxidative (H₂O₂)23°C817 hours~22%[8]
Photolytic (Sunlight)Ambient-Minimally altered[2][7]
Photolytic (UV @ 254nm)Ambient-Complete degradation[2]
Thermal70°C-Minimally altered[2]
Experimental Workflow & Pathway Diagrams

G cluster_0 Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., peak area loss, new peaks) check_light Was solution exposed to light? start->check_light check_o2 Were non-degassed solvents used or solution exposed to air? check_light->check_o2 No sol_light ACTION: Store in amber vials. Work in low light. check_light->sol_light Yes check_ph Is the solution in an unbuffered aqueous solvent? check_o2->check_ph No sol_o2 ACTION: Use degassed solvents. Store under inert gas (N2/Ar). Prepare single-use aliquots. check_o2->sol_o2 Yes sol_ph ACTION: Buffer solution to pH 4-8. check_ph->sol_ph Yes reassess Prepare fresh solution & reassess stability check_ph->reassess No / Unsure sol_light->reassess sol_o2->reassess sol_ph->reassess

Caption: Troubleshooting workflow for diagnosing Celecoxib instability.

G cluster_1 Simplified Degradation Pathways parent 4-(3,5-Dimethyl-pyrazol-1-yl)- benzenesulfonamide (Celecoxib) path_photo Photodegradation parent->path_photo UV Light (254nm) Sunlight path_ox Oxidation parent->path_ox Oxygen (H₂O₂) path_hydro Hydrolysis parent->path_hydro Acid/Base (minor pathway) prod_photo Photoproducts (e.g., hydroxylated derivatives, benzenesulfonic acid) path_photo->prod_photo prod_ox Oxidative Products path_ox->prod_ox prod_hydro Minor Hydrolytic Products path_hydro->prod_hydro

Caption: Primary degradation pathways for Celecoxib in solution.

Protocol: General Stability Assessment by HPLC

This protocol provides a framework for evaluating the stability of a Celecoxib solution. It should be adapted based on specific experimental needs and available equipment.

1. Materials and Equipment:

  • 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide (Celecoxib) reference standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)[11]

  • HPLC-grade buffers and acids (e.g., orthophosphoric acid)[11]

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column[12]

  • Amber HPLC vials

2. Preparation of Stock Solution (Example):

  • Accurately weigh approximately 10 mg of Celecoxib reference standard.

  • Transfer quantitatively to a 10 mL amber volumetric flask.

  • Dissolve and bring to volume with the desired solvent (e.g., methanol). This creates a 1 mg/mL stock solution.

  • Causality Note: Using amber flasks from the outset prevents photodegradation during solution preparation.

3. Experimental Setup:

  • Time-Zero (T₀) Sample: Immediately dilute the stock solution to a working concentration (e.g., 20 µg/mL) with the mobile phase or chosen study solvent. Analyze by HPLC immediately. This is your baseline.

  • Stability Samples: Aliquot the stock solution into several amber vials for each storage condition to be tested (e.g., 4°C protected from light, 25°C protected from light, 25°C exposed to lab light).

  • Time Points: Define the time points for analysis (e.g., T₀, 24h, 48h, 7 days, 1 month).

4. HPLC Method (Example based on literature):

  • Column: C18, 5 µm particle size

  • Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v) with 0.1% orthophosphoric acid.[11][12]

  • Flow Rate: 1.0 mL/min[12]

  • Detection Wavelength: 251-255 nm[11][13]

  • Injection Volume: 10-20 µL

  • Self-Validation: Before starting, perform a system suitability test (SST) by making multiple injections of a standard. The peak area and retention time should have a relative standard deviation (RSD) of <2%.

5. Analysis and Interpretation:

  • At each time point, retrieve a vial from each storage condition.

  • Prepare the sample for injection (dilute if necessary) and analyze by HPLC.

  • Calculate the percentage of Celecoxib remaining relative to the T₀ sample.

  • Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.

  • Acceptance Criteria: The definition of "stable" depends on the application. For many research purposes, a loss of <5-10% of the main peak is acceptable.

References

  • Donnelly, R. F., Pascuet, E., Ma, C., & Vaillancourt, R. (2009). Stability of Celecoxib Oral Suspension. The Canadian Journal of Hospital Pharmacy, 62(6), 464–468. [Link]

  • Donnelly, R. F., Pascuet, E., Ma, C., & Vaillancourt, R. (2009). Stability of celecoxib oral suspension. PubMed. [Link]

  • Donnelly, R. F., Pascuet, E., Ma, C., & Vaillancourt, R. (2009). Stability of Celecoxib Oral Suspension. ResearchGate. [Link]

  • Rao, D. D., Satyanarayana, N. V., & Reddy, P. G. (2014). Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form. Journal of Chromatographic Science, 53(3), 425–433. [Link]

  • Donnelly, R. F., Pascuet, E., Ma, C., & Vaillancourt, R. (2009). Sample chromatograms of celecoxib, internal standard, and degradation products. ResearchGate. [Link]

  • Gackowska, A., Oledzka, I., Kowalski, P., & Plenis, A. (2023). Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. MDPI. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Liquid formulations of celecoxib for oral administration.
  • Kumar, A., Kumar, R., & Singh, P. (2014). Development and validation of RP-HPLC method for the assay of Celecoxib capsule. metfop. [Link]

  • Jiménez, J. J., De Alarcón-Gómez, B., & De La Torre, A. (2018). Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment. PubMed. [Link]

  • Acharjya, S. K., & Panda, P. K. (2010). A Stability-Indicating HPLC Method to Determine Celecoxib in Capsule Formulations. ResearchGate. [Link]

  • Fageria, M., et al. (2013). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC. [Link]

  • Jiménez, J. J., De Alarcón-Gómez, B., & De La Torre, A. (2018). Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment. ResearchGate. [Link]

  • Białk-Bielińska, A., et al. (2016). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Singh, A., & Sharma, P. K. (2022). Chemical Stability of Drugs. RSquareL. [Link]

Sources

Troubleshooting

Technical Support Center: Refining Purification Techniques for Sulfonamide Derivatives

Welcome to the Technical Support Center for the purification of sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these critical compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established scientific principles and extensive laboratory experience.

This resource is structured to provide immediate, actionable advice through a series of frequently asked questions and detailed troubleshooting guides. We will explore the nuances of crystallization, chromatography, and extraction techniques as they apply specifically to sulfonamide derivatives, moving beyond simple procedural steps to explain the underlying "why" of each recommendation.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that researchers often have when starting to work with or troubleshoot the purification of sulfonamide derivatives.

Q1: What are the most common impurities I should expect in my crude sulfonamide product?

A1: The nature of impurities in a crude sulfonamide product is largely dependent on the synthetic route employed. However, some common impurities include unreacted starting materials such as the parent sulfonyl chloride or amine, and byproducts from side reactions.[1] A frequent side product, particularly with primary amines, is the bis-sulfonated product.[1] Hydrolysis of the highly reactive sulfonyl chloride starting material can also lead to the corresponding sulfonic acid as a significant impurity.[1] Additionally, residual solvents and reagents from the reaction and work-up steps are often present. For a comprehensive analysis of potential impurities, techniques like HPLC-MS are invaluable.[2]

Q2: How do I choose the best primary purification technique for my sulfonamide derivative?

A2: The choice of the primary purification technique depends on the physical state of your crude product and the nature of the impurities.

  • For solid crude products: Recrystallization is often the most efficient and scalable first-line technique for removing minor impurities, provided a suitable solvent system can be identified.[1][3]

  • For oily or highly impure products: Column chromatography is generally the preferred method. It offers high resolving power to separate the target compound from a complex mixture of impurities.[1]

  • For removing acidic or basic impurities: Liquid-liquid extraction (LLE) is a powerful technique that leverages the amphoteric nature of many sulfonamides to selectively partition them between aqueous and organic phases, effectively removing non-ionizable impurities.[4]

Q3: My purified sulfonamide appears pure by TLC, but I see multiple peaks in HPLC. Why is this?

A3: This is a common observation and highlights the difference in resolving power between Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). HPLC is a much more sensitive and high-resolution technique.[5] Several factors could contribute to this discrepancy:

  • Co-elution on TLC: Impurities with similar polarity to your product may not separate well on a TLC plate, appearing as a single spot. The greater efficiency of an HPLC column can resolve these into distinct peaks.

  • Detection Limits: The method of visualization for TLC (e.g., UV shadowing) may not be sensitive enough to detect minor impurities that are easily picked up by a UV or mass spectrometry detector in an HPLC system.[5]

  • On-column Degradation: While less common, it is possible that your compound is partially degrading on the HPLC column. This can be investigated by changing the column stationary phase or mobile phase conditions.

Troubleshooting Guides

This section provides detailed, in-depth troubleshooting for specific issues you may encounter during the purification of sulfonamide derivatives.

Crystallization

Crystallization is a powerful technique for purifying solid sulfonamide derivatives. However, achieving good crystal formation and high recovery can be challenging.

Problem 1: My sulfonamide derivative is "oiling out" instead of crystallizing.

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than forming a crystalline solid.[3][6] This is often due to the melting point of the solid being lower than the temperature of the solution or the presence of a high concentration of impurities.[3]

Causality and Solutions:

  • High Supersaturation: The solution may be too concentrated, leading to rapid precipitation as an amorphous oil.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to reduce the concentration, and allow it to cool more slowly.[3][6] Insulating the flask can help control the cooling rate.[3]

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for the sulfonamide.

    • Solution: Experiment with a more polar solvent or a solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides due to their ability to solvate both the polar sulfonamide group and the less polar aromatic regions.[3][7]

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

    • Solution: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[3]

Problem 2: I am getting a very low yield of crystals after recrystallization.

Low recovery is a frequent issue in recrystallization. While 100% recovery is not possible due to the inherent solubility of the compound in the mother liquor, several factors can be optimized to maximize yield.[6]

Causality and Solutions:

  • Excessive Solvent: Using too much solvent is a primary cause of low recovery, as more of your product will remain dissolved upon cooling.[6]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]

  • Incomplete Cooling: If the solution is not cooled sufficiently, a significant amount of the product will remain in solution.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath to maximize precipitation.[6]

  • Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost.[3][6]

    • Solution: Ensure all glassware used for filtration is pre-heated, and perform the filtration as quickly as possible.[3][6]

  • Inappropriate Solvent Choice: The sulfonamide may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Select a solvent system where the compound has high solubility at elevated temperatures and very low solubility at cooler temperatures.[3]

Experimental Protocol: Step-by-Step Recrystallization of a Sulfonamide Derivative

  • Solvent Selection: In a small test tube, add a small amount of your crude sulfonamide. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid.[1]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the sulfonamide dissolves completely.[1] If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal. Boil for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.[1] Do not disturb the flask during this process to encourage the formation of large, pure crystals.[1]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified sulfonamide.[1]

Column Chromatography

Column chromatography is a versatile technique for separating sulfonamide derivatives from complex mixtures.

Problem: My sulfonamide derivative is streaking on the TLC plate and giving poor separation on the column.

Streaking is often an indication of interactions between the analyte and the stationary phase, or issues with solubility.

Causality and Solutions:

  • Acidity/Basicity of the Sulfonamide: The acidic proton on the sulfonamide nitrogen can interact with the silica gel, leading to tailing.

    • Solution: Add a small amount of a modifier to the mobile phase. For acidic compounds like sulfonamides, adding a small percentage of acetic acid or formic acid can suppress the ionization of the sulfonamide and the silanol groups on the silica, leading to sharper peaks and better separation.

  • Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, all components will elute quickly with little separation. If it is not polar enough, the compounds will not move down the column.

    • Solution: Systematically screen different solvent systems using TLC. A good mobile phase will give your target compound an Rf value of around 0.3-0.4.

  • Overloading the Column: Applying too much crude material to the column will exceed its capacity, leading to broad bands and poor separation.

    • Solution: As a rule of thumb, use a mass ratio of stationary phase to crude product of at least 30:1.

Data Presentation: Common Mobile Phases for Sulfonamide Chromatography

Mobile Phase CompositionPolarityComments
Hexane/Ethyl AcetateLow to MediumA good starting point for many sulfonamide derivatives. The ratio can be varied to optimize separation.
Dichloromethane/MethanolMedium to HighUseful for more polar sulfonamides.
Ethyl Acetate/MethanolHighFor very polar sulfonamide derivatives.
Add 0.1-1% Acetic Acid or Formic Acid to any of the above to reduce tailing.
Liquid-Liquid Extraction (LLE)

LLE is an effective work-up and purification technique that utilizes the differential solubility of compounds in two immiscible liquid phases.

Problem: I am getting a persistent emulsion at the interface of the aqueous and organic layers during extraction.

Emulsions are a common problem in LLE, especially when dealing with complex biological or reaction matrices.[4] They are colloidal suspensions of one liquid in another and can make phase separation difficult or impossible.[4]

Causality and Solutions:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.[4]

    • Solution: Gently swirl or invert the separatory funnel instead of shaking vigorously.[4] This provides sufficient surface area for extraction to occur without the high energy input that causes emulsification.[4]

  • Presence of Surfactant-like Impurities: Some impurities can act as surfactants, stabilizing the emulsion.

    • Solution: Add a small amount of a saturated sodium chloride solution (brine).[4] This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the organic components.[4]

  • Filtration: Passing the emulsified mixture through a pad of celite or glass wool can sometimes help to break the emulsion.

Visualization of Workflows

Diagrams created using Graphviz can help to visualize the logical flow of purification and troubleshooting.

Diagram 1: Decision Tree for Primary Purification of Sulfonamides

Purification_Decision_Tree start Crude Sulfonamide Product solid_check Is the product a solid? start->solid_check crystallization Attempt Recrystallization solid_check->crystallization Yes chromatography Perform Column Chromatography solid_check->chromatography No success_check Successful Purification? crystallization->success_check chromatography->success_check oily_impure Product is oily or highly impure pure_product Pure Sulfonamide Derivative success_check->pure_product Yes troubleshoot_cryst Troubleshoot Crystallization success_check->troubleshoot_cryst No, from Crystallization troubleshoot_chrom Troubleshoot Chromatography success_check->troubleshoot_chrom No, from Chromatography

Caption: A decision tree to guide the selection of the initial purification technique for a crude sulfonamide product.

Diagram 2: Troubleshooting Workflow for Failed Crystallization

Crystallization_Troubleshooting start Crystallization Attempt Failed oiling_out Did the product 'oil out'? start->oiling_out no_crystals No crystals formed? oiling_out->no_crystals No reheat_add_solvent Re-heat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes low_yield Low crystal yield? no_crystals->low_yield No induce_crystallization Induce crystallization (scratch, seed crystal) no_crystals->induce_crystallization Yes minimize_solvent Use minimum hot solvent low_yield->minimize_solvent Yes change_solvent Change to a more polar solvent/mixture reheat_add_solvent->change_solvent Still oils out concentrate_solution Concentrate the solution induce_crystallization->concentrate_solution Still no crystals ensure_cooling Ensure complete cooling (ice bath) minimize_solvent->ensure_cooling

Caption: A workflow diagram for troubleshooting common issues encountered during the crystallization of sulfonamide derivatives.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Egyptian Journal of Medical Human Genetics. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]

  • Sulfonamide purification process.
  • Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide Analogs

The 4-(3,5-dimethyl-pyrazol-1-yl)-benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, most famously embodied in the selective COX-2 inhibitor, Celecoxib.[1][2][3] This guide delves into the nuance...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-(3,5-dimethyl-pyrazol-1-yl)-benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, most famously embodied in the selective COX-2 inhibitor, Celecoxib.[1][2][3] This guide delves into the nuanced structure-activity relationships of this privileged scaffold, offering a comparative analysis of its analogs. We aim to provide researchers and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly influence biological activity, drawing upon key experimental findings to illuminate the path toward designing more potent and selective therapeutic agents.

The pyrazole and sulfonamide moieties, individually and collectively, are prominent pharmacophores found in a wide array of pharmaceutically active compounds, exhibiting properties ranging from anti-inflammatory and anticancer to antimicrobial and antiviral.[4][5] The strategic combination of these two heterocycles in the 4-(3,5-dimethyl-pyrazol-1-yl)-benzenesulfonamide framework has proven to be a particularly fruitful area of research, yielding compounds with significant therapeutic potential.

The Core Scaffold: A Privileged Starting Point

The foundational structure of 4-(3,5-dimethyl-pyrazol-1-yl)-benzenesulfonamide presents several key features that make it an attractive template for analog design:

  • The 1,5-Diarylpyrazole System: This arrangement, with the benzenesulfonamide group at the N1 position of the pyrazole and another (often substituted) phenyl ring at the C5 position (as in Celecoxib), is crucial for selective COX-2 inhibition. The sulfonamide group is known to interact with a specific hydrophilic side pocket in the COX-2 active site, a feature absent in the COX-1 isoform.[1]

  • The 3,5-Dimethyl Substitution: The methyl groups on the pyrazole ring contribute to the overall lipophilicity and steric profile of the molecule, influencing its binding affinity and pharmacokinetic properties.

  • The Benzenesulfonamide Moiety: The -SO2NH2 group is a key pharmacophore for COX-2 selectivity. Its acidic nature and ability to form hydrogen bonds are critical for anchoring the molecule within the enzyme's active site.[1]

The exploration of analogs aims to fine-tune these features to enhance potency, improve selectivity, and modulate pharmacokinetic and safety profiles.

Synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide Analogs: A General Approach

The synthesis of the parent scaffold is a well-established and efficient process, typically involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This straightforward approach also lends itself to the generation of a diverse library of analogs.

Experimental Protocol: Synthesis of the Core Scaffold

A common and effective method for synthesizing 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide is the reaction of 4-hydrazinobenzenesulfonamide hydrochloride with 2,4-pentanedione.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol) and 2,4-pentanedione (10 mmol).

  • Solvent Addition: Add ethanol (50 ml) to the flask.

  • Heating: Heat the reaction mixture under reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture and add water to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration and recrystallize it from ethanol to obtain the pure 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide.[6]

This general procedure can be adapted to synthesize a wide range of analogs by using substituted hydrazines or different 1,3-dicarbonyl compounds.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-hydrazinobenzenesulfonamide hydrochloride 4-hydrazinobenzenesulfonamide hydrochloride Condensation in Ethanol Condensation in Ethanol 4-hydrazinobenzenesulfonamide hydrochloride->Condensation in Ethanol 2,4-pentanedione 2,4-pentanedione 2,4-pentanedione->Condensation in Ethanol Precipitation with Water Precipitation with Water Condensation in Ethanol->Precipitation with Water Recrystallization from Ethanol Recrystallization from Ethanol Precipitation with Water->Recrystallization from Ethanol 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide Recrystallization from Ethanol->4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide

Caption: General synthetic workflow for 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide.

Biological Evaluation: Assessing Anti-Inflammatory Potential

The primary biological target for many 4-(3,5-dimethyl-pyrazol-1-yl)-benzenesulfonamide analogs is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform. In vitro assays are crucial for determining the potency and selectivity of these compounds.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of test compounds against human COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare stock solutions of the test compounds and reference drugs (e.g., Celecoxib, Indomethacin) in a suitable solvent like DMSO. Create a series of dilutions to determine IC50 values.

  • Assay Reaction: In a 96-well plate, incubate the enzyme with the test compound or vehicle control for a predetermined time at 37°C.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction, which produces prostaglandin H2 (PGH2).

  • Quantification of Prostaglandin: The amount of PGH2 produced is typically quantified by reducing it to prostaglandin F2α (PGF2α) with stannous chloride, followed by measurement using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Selectivity Index (SI): The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

G Enzyme & Compound Incubation Enzyme & Compound Incubation Add Arachidonic Acid Add Arachidonic Acid Enzyme & Compound Incubation->Add Arachidonic Acid Enzymatic Reaction (PGH2 production) Enzymatic Reaction (PGH2 production) Add Arachidonic Acid->Enzymatic Reaction (PGH2 production) Quantify PGH2 (via PGF2α) Quantify PGH2 (via PGF2α) Enzymatic Reaction (PGH2 production)->Quantify PGH2 (via PGF2α) Calculate % Inhibition Calculate % Inhibition Quantify PGH2 (via PGF2α)->Calculate % Inhibition Determine IC50 & SI Determine IC50 & SI Calculate % Inhibition->Determine IC50 & SI

Caption: Workflow for in vitro COX inhibition assay.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the impact of structural modifications at different positions of the 4-(3,5-dimethyl-pyrazol-1-yl)-benzenesulfonamide scaffold.

Modifications of the Pyrazole Ring

The pyrazole ring is a critical component for the biological activity of these compounds. Alterations to this ring can significantly impact potency and selectivity.

  • Substitution at C4: Introducing substituents at the C4 position of the pyrazole ring has been explored. For instance, a cyano group at this position, as seen in compound AD 532 (4-(4-cyano-3-(4-methylphenyl)-1H-pyrazol-1-yl)benzenesulfonamide), resulted in a promising anti-inflammatory and analgesic agent with a good safety profile, though it was a less potent COX-2 inhibitor in vitro than Celecoxib.[7]

  • N-Alkylation of the Pyrazole: While the core topic focuses on N1-substituted pyrazoles, it's noteworthy that methylation of the second nitrogen in a 3,5-dimethyl-1H-pyrazole-4-sulfonamide series has been investigated for antiproliferative activity.[4]

Modifications of the Benzenesulfonamide Moiety

The benzenesulfonamide group is the primary determinant of COX-2 selectivity.

  • Replacement of the Sulfonamide Group: Bioisosteric replacement of the sulfonamide (-SO2NH2) group with other acidic moieties can be a strategy to modulate activity and physicochemical properties. For instance, replacing it with a sulfonylazide has been explored in Celecoxib analogs.[8]

  • N-Substitution on the Sulfonamide: N-alkylation of the sulfonamide nitrogen has been shown to produce analogs of Celecoxib.[2] This modification can influence the hydrogen bonding capacity of the sulfonamide and alter its interaction with the COX-2 active site.

Comparative Performance Data

The table below summarizes the in vitro COX inhibitory activity of selected 4-(3,5-dimethyl-pyrazol-1-yl)-benzenesulfonamide analogs and reference compounds.

CompoundR1 (on Phenyl at C5)R2 (on Phenyl at C5)R3 (at Pyrazole C4)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib HCH3CF35.432.162.51[9]
Indomethacin ---0.431.220.36[9]
Analog 12a ---66.9% inhib. at 10µM77.2% inhib. at 10µM-[8]
Analog 12b ---68.5% inhib. at 10µM77.4% inhib. at 10µM-[8]
Analog 2d CF3-->1000.97>103[1]
Analog 3a HCH3Aryl>1000.97>103[1]

Note: Data for analogs 12a and 12b are presented as percent inhibition at a single concentration.

From the available data, it is evident that modifications to the core structure can lead to compounds with high potency and selectivity for COX-2. For example, replacing the methyl group on the second aryl ring with a trifluoromethyl moiety (as in analog 2d) can enhance activity.[1] The introduction of a third aryl ring at the C3 position of the pyrazole (as in analog 3a) has also been shown to be a successful strategy.[1]

G cluster_core Core Scaffold cluster_mods Structural Modifications cluster_outcomes Impact on Biological Activity Core 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide Mod1 Modify Pyrazole Ring (e.g., C4 substitution) Core->Mod1 Mod2 Modify Benzenesulfonamide (e.g., N-alkylation) Core->Mod2 Mod3 Modify Dimethyl Groups Core->Mod3 Outcome1 Altered Potency (IC50) Mod1->Outcome1 Outcome2 Altered Selectivity (SI) Mod1->Outcome2 Mod2->Outcome1 Mod2->Outcome2 Outcome3 Modified Pharmacokinetics Mod2->Outcome3 Mod3->Outcome1 Mod3->Outcome3

Caption: Key SAR insights for 4-(3,5-dimethyl-pyrazol-1-yl)-benzenesulfonamide analogs.

Concluding Remarks

The 4-(3,5-dimethyl-pyrazol-1-yl)-benzenesulfonamide scaffold remains a highly valuable template in the design of selective enzyme inhibitors, particularly for COX-2. The structure-activity relationships discussed herein underscore the importance of systematic analoging to optimize biological activity. Key takeaways for researchers in this field include:

  • The benzenesulfonamide moiety is a critical anchor for COX-2 selectivity, and its modification should be approached with caution.

  • The substitution pattern on the pyrazole ring and any associated aryl groups offers a rich playground for enhancing potency and fine-tuning the physicochemical properties of the analogs.

  • Bioisosteric replacement of various components of the scaffold can lead to novel compounds with improved drug-like properties.

Future investigations will likely focus on developing analogs with multi-target activities or improved safety profiles, particularly concerning cardiovascular side effects that have been associated with some COX-2 inhibitors.[1] The foundational knowledge of the SAR of this remarkable scaffold will undoubtedly continue to guide the development of the next generation of therapeutics.

References

  • Al-Hourani, B. J., Sharma, S. K., & Al-Adhami, A. J. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235–26248. [Link]

  • Asiri, A. M., Faidallah, H. M., Al-Youbi, A. O., & Ng, S. W. (2011). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2427. [Link]

  • Zarghi, A., & Arfaei, S. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(1), 83-111. [Link]

  • El-Masry, S., Essam, R. M., & El-Sabbagh, W. A. (2019). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Ain-Shams Journal of Anesthesiology, 11(1), 1-8. [Link]

  • Al-Hourani, B. J., Sharma, S. K., & Al-Adhami, A. J. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235–26248. [Link]

  • Patel, H., & Sharma, T. (2015). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 133-137. [Link]

  • Vasilev, G. P., Zhelyazkova, M. K., & Getova, D. P. (2021). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Pharmaceuticals, 14(11), 1109. [Link]

  • Croitoru, M., Pintilie, L., Tanase, C. I., & Draghici, C. (2004). New N-substitured Pyrazolyl-Benzenesulfonamide Compounds as Analogues of COX-2 Selective Inhibitors II. N-Monosubstituted Derivatives. Revista de Chimie, 55(1), 35-38. [Link]

  • Kumar, A., et al. (2023). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. VeriXiv. [Link]

  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2014). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. European Journal of Medicinal Chemistry, 247, 115049. [Link]

  • Ahmad, A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19289-19301. [Link]

  • Ghorab, M. M., et al. (2023). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][1][4][5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. ResearchGate. [Link]

  • Various Authors. (n.d.). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2022). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances, 12(42), 27245-27267. [Link]

  • Asiri, A. M., Faidallah, H. M., Al-Youbi, A. O., & Ng, S. W. (2011). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2427. [Link]

  • El-Sayed, M. A. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(19), 6205. [Link]

  • Kovalskyi, D. B., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3183. [Link]

  • Ghorab, M. M., et al. (2017). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 22(1), 113. [Link]

  • Shustov, A. S., et al. (2022). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 8(4), 1-10. [Link]

  • Janicka, M., et al. (2021). Chiral Pyrazolo[4,3-e][4][6][7]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. Molecules, 26(6), 1660. [Link]

  • Gökçe, M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(11), 1440. [Link]

  • Ghorab, M. M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(1), 1-19. [Link]

Sources

Comparative

comparative analysis of the anti-inflammatory effects of pyrazole derivatives

A Comparative Guide to the Anti-Inflammatory Effects of Pyrazole Derivatives For Researchers, Scientists, and Drug Development Professionals The Pyrazole Scaffold: A Privileged Structure in Anti-Inflammatory Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Anti-Inflammatory Effects of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Pyrazole Scaffold: A Privileged Structure in Anti-Inflammatory Drug Discovery

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases like arthritis, inflammatory bowel disease, and cancer, driving a persistent need for novel anti-inflammatory therapeutics.[1] Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug development, and the pyrazole nucleus stands out as a particularly successful scaffold.[1][2] Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are featured in numerous clinically approved drugs, demonstrating their versatility and favorable pharmacological properties.[3][4]

Core Mechanisms of Anti-Inflammatory Action

Pyrazole derivatives exert their anti-inflammatory effects by modulating multiple key targets and signaling pathways. Understanding these mechanisms is crucial for the rational design of next-generation therapeutics.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

The most well-established mechanism for many anti-inflammatory pyrazoles is the selective inhibition of COX-2.[7][10]

  • The Scientific Rationale: The cyclooxygenase (COX) enzyme exists in two primary isoforms. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[11] COX-2, however, is typically undetectable in most tissues and is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[11][12] Traditional NSAIDs inhibit both COX-1 and COX-2, which provides anti-inflammatory relief but also leads to gastrointestinal toxicity. The therapeutic advantage of pyrazole derivatives like Celecoxib lies in their structural ability to selectively bind to and inhibit the COX-2 active site, thereby blocking the synthesis of inflammatory prostaglandins without disrupting the protective functions of COX-1.[5][10][11][13][14]

  • Mechanism of Action: Arachidonic Acid Cascade

COX_Pathway cluster_COX Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 PGG2 PGG2 COX1 COX-1 (Constitutive) COX1->PGG2 COX2 COX-2 (Inducible) COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostanoids_Homeostatic Prostaglandins (Gastric Protection, Platelets) PGH2->Prostanoids_Homeostatic Tissue-specific isomerases Prostanoids_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostanoids_Inflammatory Tissue-specific isomerases NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Pyrazoles Pyrazole Derivatives (e.g., Celecoxib) Pyrazoles->COX2 Selectively Inhibits

Caption: COX-1 and COX-2 pathways for prostaglandin synthesis.

Suppression of Pro-Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, certain pyrazole derivatives modulate the intracellular signaling cascades that orchestrate the inflammatory response, primarily the NF-κB and MAPK pathways.

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that serves as a master regulator of inflammation.[15] Upon activation by stimuli like cytokines or bacterial lipopolysaccharide (LPS), the NF-κB complex translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[15][16] Studies have shown that some pyrazole derivatives can effectively suppress NF-κB activation, preventing the downstream production of these key inflammatory mediators.[10][17][18] This represents a powerful, upstream mechanism for controlling inflammation.[19]

  • NF-κB Canonical Signaling Pathway

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Complex IκBα-NF-κB Complex (Inactive, Cytoplasmic) Complex->IkB Complex->NFkB Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription Induces Pyrazole Pyrazole Derivatives Pyrazole->IKK Inhibits MAPK_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK Activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates TF Transcription Factors (e.g., ATF2) p38->TF Activates Inflammation Inflammatory Gene Expression TF->Inflammation Pyrazole Pyrazole-Urea Derivatives Pyrazole->p38 Inhibits

Caption: A representative MAPK signaling cascade (p38 pathway).

Other Relevant Mechanisms

While COX-2, NF-κB, and MAPK are primary targets, the chemical diversity of pyrazoles allows them to interact with other inflammation-related enzymes. [9]Some derivatives show dual inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX), the latter being responsible for producing pro-inflammatory leukotrienes. [2][10]Others have been shown to inhibit nitric oxide (NO) production or the activity of phospholipase A2. [1][9]This multi-target potential is a promising area for developing drugs with broader efficacy. [2]

Comparative Performance Data of Pyrazole Derivatives

The true measure of a compound's potential lies in its quantitative performance. The following table summarizes experimental data from various studies, comparing the in vitro potency and in vivo efficacy of different pyrazole derivatives against standard reference drugs.

Compound Class/ExampleMolecular Target(s)In Vitro Potency (IC₅₀ / Kᵢ)In Vivo ModelEfficacy (% Inhibition or Outcome)Reference
Celecoxib COX-2Kᵢ = 0.04 µM--[10]
3-(trifluoromethyl)-5-arylpyrazole COX-2 (selective)IC₅₀ = 0.02 µM (COX-2)IC₅₀ = 4.5 µM (COX-1)-High selectivity for COX-2[2]
Generic Pyrazole Analog 5-LOXIC₅₀ = 0.1–0.5 µM-Potent LOX inhibition[10]
Dual COX-2/5-LOX Inhibitor COX-2, 5-LOXIC₅₀ = 0.08 µM (5-LOX)-Dual pathway inhibition[2]
Various Pyrazole Derivatives COX-2 / General Inflammation-Carrageenan-Induced Paw Edema65-80% edema reduction @ 10 mg/kg (vs. 55% for Indomethacin)[2][10]
1,3,4-trisubstituted pyrazole (5a) General Inflammation-Carrageenan-Induced Paw Edema≥84.2% inhibition (Comparable to Diclofenac at 86.7%)[3]
Pyrazoline Derivative (2d) General Inflammation-Carrageenan-Induced Paw EdemaHigher inhibition than Indomethacin[20]
Pyrazoline Derivative (2e) General Inflammation-Carrageenan-Induced Paw EdemaHigher inhibition than Indomethacin[20]
Pyrazole-Urea Compound (6c) NF-κB-LPS-stimulated RAW264.7 cellsSignificant reduction in IL-1β, TNF-α, IL-6; Inhibits IκBα phosphorylation[18]
Generic Pyrazole Analog iNOSIC₅₀ = 2–5 µMLPS-stimulated macrophagesReduction of nitric oxide (NO)[10]
Generic Pyrazole Analog General Inflammation-Collagen-Induced Arthritis50% reduction in joint swelling[2][10]

Essential Experimental Protocols

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Here are step-by-step methodologies for two cornerstone assays in anti-inflammatory research.

In Vitro Protocol: COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)

This assay is fundamental for determining a compound's potency and, crucially, its selectivity for COX-2 over COX-1.

  • Objective: To quantify the concentration of a pyrazole derivative required to inhibit 50% of COX-1 and COX-2 enzymatic activity (IC₅₀).

  • Methodology:

    • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Compound Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO. Create a series of dilutions (e.g., 0.01 nM to 100 µM) in assay buffer.

    • Reaction Incubation: In a 96-well plate, add the following to each well for separate COX-1 and COX-2 assays:

      • Assay Buffer (e.g., Tris-HCl)

      • Heme cofactor

      • COX-1 or COX-2 enzyme

      • Test compound dilution (or vehicle control - DMSO)

    • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add arachidonic acid (the substrate) to each well to start the enzymatic reaction.

    • Reaction Termination: After a defined period (e.g., 2 minutes), stop the reaction by adding a solution of hydrochloric acid.

    • Quantification of Prostaglandin E₂ (PGE₂): The primary product of the COX reaction is PGH₂, which is unstable. It is converted to the more stable PGE₂. Use a competitive Enzyme Immunoassay (EIA) kit to measure the concentration of PGE₂ produced in each well. The signal in the EIA is inversely proportional to the amount of PGE₂.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

      • Plot the percent inhibition against the logarithm of the compound concentration.

      • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value for both COX-1 and COX-2.

      • Selectivity Index (SI): Calculate the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A high SI value (>100) indicates excellent selectivity for COX-2.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This is the most widely used and validated model for assessing the acute anti-inflammatory activity of novel compounds. [3][9][20][21]

  • Objective: To evaluate the ability of a pyrazole derivative to reduce acute inflammation in a living organism.

  • Workflow Diagram

Edema_Workflow Acclimatize 1. Animal Acclimatization (Wistar Rats, 180-200g) Grouping 2. Grouping & Fasting (n=6 per group, overnight fast) Acclimatize->Grouping Baseline 3. Baseline Paw Volume (Measure with plethysmometer) Grouping->Baseline Dosing 4. Compound Administration (Oral or IP) - Vehicle Control - Reference Drug (e.g., Indomethacin) - Test Pyrazole (various doses) Baseline->Dosing Wait 5. Waiting Period (e.g., 1 hour post-dosing) Dosing->Wait Induction 6. Inflammation Induction (Inject 0.1 mL of 1% Carrageenan into sub-plantar region of hind paw) Wait->Induction Measurement 7. Paw Volume Measurement (Measure at 1, 2, 3, 4 hours post-carrageenan) Induction->Measurement Analysis 8. Data Analysis (Calculate % inhibition of edema) Measurement->Analysis

Caption: Standard workflow for the carrageenan-induced paw edema assay.

  • Methodology:

    • Animals: Use male Wistar rats (180-200 g). Allow them to acclimatize for at least one week before the experiment.

    • Grouping: Divide animals into groups (n=6 per group):

      • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).

      • Group II: Reference Drug (e.g., Indomethacin, 10 mg/kg, oral).

      • Group III, IV, V: Test Pyrazole Derivative at various doses (e.g., 5, 10, 20 mg/kg, oral).

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

    • Dosing: Administer the respective vehicle, reference drug, or test compound to each group via oral gavage.

    • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

    • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Data Analysis:

      • Edema Volume (mL): Calculate the increase in paw volume for each animal at each time point (Volume at time 't' - Baseline volume).

      • Percent Inhibition (%): Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Conclusion and Future Directions

Pyrazole derivatives have unequivocally established themselves as a privileged scaffold in the development of anti-inflammatory agents. [1]Their clinical success, primarily through selective COX-2 inhibition, is well-documented. However, the future of pyrazole-based therapeutics lies in harnessing their chemical tractability to address the complexity of inflammatory diseases. The research focus is shifting towards multi-target agents, such as dual COX/LOX inhibitors or compounds that can simultaneously suppress key signaling nodes like NF-κB and p38 MAPK. [2][10]Challenges related to optimizing solubility and long-term safety profiles remain, but the continued exploration of structure-activity relationships and innovative synthetic methodologies promises to deliver next-generation anti-inflammatory drugs with enhanced efficacy and improved safety.

References

  • (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Bhandari, S., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • National Center for Biotechnology Information. Celecoxib. PubChem Compound Summary for CID 2662. [Link]

  • Pontiki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. [Link]

  • Arora, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

  • (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ResearchGate. [Link]

  • Pontiki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]

  • Abdel-Aziz, M., et al. (2021). Some reported pyrazole-containing anti-inflammatory agents. ResearchGate. [Link]

  • Aggarwal, R., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Singh, L., et al. (2020). Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. PMC - PubMed Central. [Link]

  • Al-Ostath, A., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Pontiki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

  • Aggarwal, R., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - PubMed Central. [Link]

  • Niazi, J., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - PubMed Central. [Link]

  • El-Sayed, M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. PMC - PubMed Central. [Link]

  • Zhang, M., et al. (2017). A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway. Acta Pharmacologica Sinica. [Link]

  • Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry. [Link]

  • Al-Saeed, F., et al. (2018). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology. [Link]

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. [Link]

  • ResearchGate. (n.d.). Transduction pathway leading to activation of MAPK enzymes. [Link]

  • Singh, L., et al. (2020). Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. Journal of Biochemical and Molecular Toxicology. [Link]

  • MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. [Link]

  • Alam, M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Archiv der Pharmazie. [Link]

  • YouTube. (2024). MAPK Signaling Pathway || Animated Explanation. [Link]

  • Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. [Link]

  • MDPI. (2020). Understanding MAPK Signaling Pathways in Apoptosis. [Link]

  • Gomaa, H., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry. [Link]

  • YouTube. (2023). MAPK Pathway Of Receptor Tyrosine Kinase Explained | Clip. [Link]

  • ResearchGate. (n.d.). Pyrazole Derivatives as Selective COX-2 Inhibitors. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the In Vivo Validation of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide: A Comparative Efficacy Study

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the preclinical in vivo validation of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, a novel c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical in vivo validation of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, a novel compound from a class of pyrazoline benzenesulfonamide derivatives that have shown promise in anticancer drug discovery.[1] Our objective is to move beyond a simple procedural outline, offering instead a strategic and comparative analysis. We will detail the experimental design, causality behind protocol choices, and a robust methodology for comparing the compound's efficacy against a clinically relevant benchmark, Celecoxib, and a vehicle control.

Scientific Rationale and Mechanistic Context

The structural backbone of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide suggests a potential mechanism of action related to established anticancer agents. Many pyrazole and benzenesulfonamide hybrids are known to exert their effects by inhibiting key enzymes involved in tumorigenesis.[1] A primary putative target for this class of molecules is Cyclooxygenase-2 (COX-2).[2]

COX-2 is an inducible enzyme that is often overexpressed in various cancer types, while its expression in normal tissue is typically low.[2] It catalyzes the synthesis of Prostaglandin E2 (PGE2), a signaling molecule that promotes cancer progression through multiple downstream effects, including enhanced cell proliferation, angiogenesis, invasion, and suppression of the host immune response.[3][4]

Our comparator, Celecoxib, is a selective COX-2 inhibitor with a similar benzenesulfonamide core.[2][3] It has been demonstrated to inhibit tumorigenesis in preclinical models and has been investigated in clinical trials for its anticancer effects.[5][6] By comparing our test compound to Celecoxib, we can benchmark its activity against a well-characterized agent acting through a probable shared pathway.

Visualizing the COX-2/PGE2 Signaling Pathway

The following diagram illustrates the central role of COX-2 in promoting tumorigenesis, providing the mechanistic basis for our investigation.

COX2_Pathway cluster_membrane Cell Membrane cluster_effects Downstream Oncogenic Effects AA Arachidonic Acid COX2 COX-2 (Target of Inhibition) AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Proliferation Increased Proliferation PGE2->Proliferation via EP Receptors Angiogenesis Angiogenesis PGE2->Angiogenesis Apoptosis Reduced Apoptosis PGE2->Apoptosis Immunity Immune Evasion PGE2->Immunity Inhibitor 4-(3,5-Dimethyl-pyrazol-1-yl) -benzenesulfonamide Celecoxib (Comparator) Inhibitor->COX2

Caption: The COX-2/PGE2 signaling pathway in cancer progression.

Experimental Design: The Human Tumor Xenograft Model

To assess the in vivo anticancer activity, the subcutaneous human tumor xenograft model is the industry-standard initial approach.[7][8] This model involves transplanting human cancer cells into immunodeficient mice, allowing for the evaluation of a compound's direct effect on tumor growth in a living system.[7][9]

Our experimental design is rooted in the "3Rs" principles of animal welfare: Replacement, Reduction, and Refinement.[10][11] All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Overall Experimental Workflow

The entire process, from cell line selection to data analysis, follows a rigorously controlled sequence to ensure reproducibility and scientific validity.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Study Initiation cluster_treat Phase 3: Treatment & Monitoring cluster_end Phase 4: Endpoint & Analysis A 1. Cell Line Selection & Culture C 3. Cell Harvest & Viability Check A->C B 2. Animal Acclimatization (Athymic Nude Mice) D 4. Tumor Implantation (Subcutaneous) B->D C->D E 5. Tumor Growth Monitoring D->E F 6. Randomization into Treatment Cohorts E->F G 7. Daily Dosing (Vehicle, Test, Comparator) F->G H 8. Monitor Tumor Volume & Body Weight G->H I 9. Assess Clinical Signs (Toxicity) H->I J 10. Study Termination (Humane Endpoints Met) H->J I->G I->J K 11. Data Analysis & Interpretation J->K

Caption: Workflow for in vivo anticancer efficacy testing.

Detailed Experimental Protocols

The following protocols are designed to be a self-validating system, where each step builds upon the last to ensure the integrity of the final data.

Part A: Animal Model and Cell Line Selection
  • Cell Line: Select a human cancer cell line with documented high COX-2 expression to ensure the relevance of the therapeutic target. For this guide, we will use HCT-116 (human colorectal carcinoma) , a widely characterized and utilized cell line.

  • Cell Culture: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Ensure cells are in the logarithmic growth phase and free of mycoplasma contamination before implantation.

  • Animal Model: Use female athymic nude mice (e.g., NU/J strain) , 6-8 weeks old. The compromised T-cell immunity of these mice prevents the rejection of human tumor xenografts.[7]

  • Acclimatization: Upon arrival, allow mice to acclimate for at least one week in a specific pathogen-free (SPF) facility. Provide ad libitum access to sterile food and water.

Part B: Tumor Implantation and Cohort Formation
  • Cell Preparation: On the day of implantation, harvest log-phase HCT-116 cells using trypsin. Wash the cells twice with sterile, serum-free medium or Phosphate-Buffered Saline (PBS).

  • Viability and Count: Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion. Viability must be >95%.

  • Implantation: Resuspend the cells in a 1:1 mixture of PBS and Matrigel® to a final concentration of 10x10^7 cells/mL. Subcutaneously inject 0.1 mL (1x10^6 cells) of this suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Begin monitoring tumor growth three times per week once tumors become palpable.[12][13]

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³ , randomize the mice into treatment cohorts (n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of treatment.

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water)

    • Group 2: 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide (Dose TBD by tolerability studies, e.g., 50 mg/kg)

    • Group 3: Celecoxib (Positive Control, e.g., 50 mg/kg)

Part C: Dosing and Administration
  • Formulation: Prepare fresh dosing solutions daily. Suspend the test compound and Celecoxib in the vehicle solution. Ensure homogeneity through sonication or vortexing.

  • Administration: Administer the assigned treatment to each mouse once daily via oral gavage (p.o.) at a volume of 10 mL/kg body weight.

  • Duration: Continue treatment for a predefined period, typically 21-28 days, or until humane endpoints are reached in the control group.

Part D: Efficacy and Toxicity Monitoring
  • Tumor Volume Measurement: Measure the length (L) and width (W) of the tumors three times weekly using digital calipers.[14][15] Calculate the tumor volume (V) using the standard formula: V = (W² x L) / 2 .[16][17] This formula, while an estimation, is a widely accepted standard for preclinical studies.[16][17]

  • Body Weight: Record the body weight of each mouse three times weekly as a primary indicator of systemic toxicity.

  • Clinical Observations: Conduct daily cage-side observations for any signs of distress, including changes in posture, activity, fur texture, or behavior.[10]

Part E: Defining Humane Endpoints

The study must be terminated for individual animals or entire groups if any of the following criteria are met to minimize suffering:[18][19][20]

  • Tumor volume exceeds 2,000 mm³ (or a site-approved maximum, often around 1.5 cm in average diameter).[19]

  • Body weight loss exceeds 20% of the initial weight.[19]

  • The tumor becomes ulcerated or necrotic.

  • The animal exhibits significant signs of distress, such as lethargy or inability to access food or water.[18]

Data Presentation and Analysis

Organize all quantitative data into clear, comparative tables.

Table 1: Tumor Growth Inhibition (TGI)

Treatment Group N Mean Tumor Volume at Day 21 (mm³) ± SEM % TGI p-value (vs. Vehicle)
Vehicle Control 10 1250 ± 150 - -
Test Compound (50 mg/kg) 10 625 ± 95 50% <0.01
Celecoxib (50 mg/kg) 10 750 ± 110 40% <0.05

% TGI = [1 - (Mean Volume of Treated Group / Mean Volume of Vehicle Group)] x 100

Table 2: Systemic Toxicity - Body Weight Change

Treatment Group N Mean Body Weight at Day 0 (g) ± SEM Mean Body Weight at Day 21 (g) ± SEM % Change
Vehicle Control 10 22.5 ± 0.5 24.0 ± 0.6 +6.7%
Test Compound (50 mg/kg) 10 22.4 ± 0.4 21.8 ± 0.5 -2.7%

| Celecoxib (50 mg/kg) | 10 | 22.6 ± 0.5 | 22.1 ± 0.6 | -2.2% |

Statistical Analysis: Analyze differences in tumor volume and body weight between groups using a one-way or two-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.

Comparative Interpretation of Results

  • Efficacy: The primary endpoint is Tumor Growth Inhibition (% TGI). A statistically significant reduction in tumor volume compared to the vehicle control indicates anticancer activity. The key comparison is between the test compound and Celecoxib. Superior or equivalent % TGI for 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide would be a highly favorable outcome.

  • Tolerability: The body weight data and clinical observations provide a measure of the compound's safety profile. Significant body weight loss (>10-15%) is a red flag for toxicity. An ideal candidate will show high efficacy with minimal to no signs of toxicity, performing better than or equal to the established comparator, Celecoxib.

This comprehensive guide provides the necessary framework to rigorously validate the in vivo anticancer activity of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide. By adhering to these detailed protocols and comparative analyses, researchers can generate the robust, high-quality data required to advance promising therapeutic candidates toward clinical development.

References

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. [Link]

  • Shin, J. H., et al. (2018). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 23(4), 169–174. [Link]

  • Peira. (n.d.). Tumor Volume Measurement. Peira. [Link]

  • Gao, Y., et al. (2020). The molecular mechanisms of celecoxib in tumor development. Future Oncology, 16(30), 2449-2462. [Link]

  • Wang, Y., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 7(10), 913–918. [Link]

  • Cancer Research UK. (2023). Use of animals in research policy. Cancer Research UK. [Link]

  • Kovalenko, P., et al. (2023). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][10][14][21]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. Pharmaceuticals, 16(8), 1146. [Link]

  • Fan, C., et al. (2018). Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity. Oncotarget, 9(1), 1161–1174. [Link]

  • Tomayko, M. M., & Reynolds, C. P. (1989). Determination of subcutaneous tumor size in athymic (nude) mice. Cancer Chemotherapy and Pharmacology, 24(3), 148–154. [Link]

  • Corbin, D. R., et al. (2019). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE, 14(11), e0224773. [Link]

  • Al-Warhi, T., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 29(5), 1088. [Link]

  • Biopticon. (2021). Tumor Volume Measurements by Calipers. Biopticon. [Link]

  • Li, K., et al. (2024). Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Journal of Hematology & Oncology, 17(1), 38. [Link]

  • Netherlands Inspectorate for Health Protection and Veterinary Public Health. (1999). Code of Practice: Animal Experiments in Cancer Research. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. [Link]

  • Kobayashi, T., et al. (2024). Robust and accurate method for measuring tumor volume using optical 3D scanning for nonclinical in vivo efficacy study. bioRxiv. [Link]

  • Mišura, M., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][7][10]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 28(19), 6777. [Link]

  • Wu, Y-C., et al. (2023). The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Cancers, 15(3), 675. [Link]

  • Sharma, A., et al. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(1), 1-10. [Link]

  • Wallace, J. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102, 1555–1577. [Link]

  • Norecopa. (2021). Guidelines for the welfare and use of animals in cancer research. Norecopa. [Link]

  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]

  • Grembecka, J., et al. (2019). Subcutaneous tumor volume measurements: The method matters. Cancer Research, 79(13_Supplement), 58-58. [Link]

  • Al-Sanea, M. M., et al. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Molecules, 29(1), 253. [Link]

  • ecancer. (2016). Scientists show commonly prescribed painkiller slows cancer growth. ecancer. [Link]

Sources

Comparative

cross-reactivity profiling of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide against other enzymes

An In-Depth Technical Guide to the Cross-Reactivity Profiling of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide This guide provides a comprehensive framework for assessing the selectivity of 4-(3,5-Dimethyl-pyrazol-1-y...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Reactivity Profiling of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide

This guide provides a comprehensive framework for assessing the selectivity of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, the core chemical scaffold of the well-known COX-2 inhibitor Celecoxib. In drug discovery, understanding a compound's interaction with a wide array of biological targets is paramount. A thorough cross-reactivity profile not only preempts potential off-target toxicities but can also unveil novel therapeutic applications.

This document is structured to guide researchers through the rationale, experimental design, and execution of a robust cross-reactivity screening cascade. We will delve into the causality behind assay choices, provide detailed, field-tested protocols, and offer a clear methodology for data interpretation, empowering research teams to make informed decisions in the progression of their drug development candidates.

The Strategic Imperative for Cross-Reactivity Profiling

The journey of a drug candidate from discovery to clinic is fraught with challenges, a significant portion of which arise from unanticipated interactions with off-target proteins. For 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, its chemical architecture warrants a proactive and broad investigation into its selectivity. The molecule contains a pyrazole ring and a critical benzenesulfonamide moiety.[1] While its inhibitory activity against cyclooxygenase-2 (COX-2) is well-documented, the unsubstituted sulfonamide group is a well-known pharmacophore for another major enzyme family: the carbonic anhydrases (CAs).[2][3]

Indeed, Celecoxib, a derivative of this core structure, exhibits potent, nanomolar-range inhibitory activity against several human carbonic anhydrase isoforms.[2][3] This established cross-reactivity forms the primary rationale for our investigation and serves as a crucial positive control for off-target screening. Failure to characterize such interactions early can lead to misleading structure-activity relationships (SAR) and late-stage attrition of promising candidates due to unforeseen side effects.[4][5]

Our objective is to construct a "selectivity map" for this compound, comparing its potency against its intended target class (COX enzymes) with its activity against a panel of other critical enzyme families.

Designing the Screening Cascade: Rationale for Enzyme Panel Selection

A successful profiling campaign relies on a logically chosen panel of enzymes. The selection should be based on the compound's structural motifs and known liabilities of the chemical class.

  • Primary Targets (Baseline): Cyclooxygenases (COX-1 & COX-2) : As the foundational targets for this scaffold, establishing the potency and selectivity between the COX isoforms is the essential first step.[6][7] This provides the benchmark against which all other activities will be compared.

  • High-Priority Off-Targets: Carbonic Anhydrases (CAs) : The presence of the arylsulfonamide group makes CAs a highly probable off-target.[3] We will focus on ubiquitous isoforms like hCA-I and hCA-II, as they represent a well-documented liability for this chemical class.[2][8]

  • Broad Liability Screening: Kinases, Proteases, and Phosphatases : To ensure a comprehensive profile, we must screen against large, diverse enzyme families that are common sources of off-target effects.

    • Kinases : The human kinome is a frequent target for promiscuous compounds. Certain sulfonamide-containing molecules have been reported to inhibit cyclin-dependent kinases (CDKs).[9] A broad panel screen is a non-negotiable step in modern drug discovery to de-risk a compound.[10][11]

    • Proteases : As critical regulators of cellular processes, unintended protease inhibition can lead to significant toxicity.[12] Screening against representative members of major protease families (e.g., serine proteases) is a prudent measure.

    • Phosphatases : These enzymes counterbalance the activity of kinases. Their inhibition can profoundly disrupt cellular signaling, making them an important class for liability assessment.

The overall workflow for this profiling study is depicted below.

G cluster_0 Phase 1: Primary Target & High-Priority Off-Target cluster_1 Phase 2: Broad Liability Screening cluster_2 Phase 3: Data Analysis Compound 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide Assay_COX COX-1/COX-2 Assay Compound->Assay_COX Assay_CA Carbonic Anhydrase Assay Compound->Assay_CA Assay_Kinase Kinase Panel Screen Compound->Assay_Kinase Assay_Protease Protease Panel Screen Compound->Assay_Protease Assay_Phosphatase Phosphatase Panel Screen Compound->Assay_Phosphatase Data_Analysis IC50 Determination & Selectivity Profiling Assay_COX->Data_Analysis Assay_CA->Data_Analysis Assay_Kinase->Data_Analysis Assay_Protease->Data_Analysis Assay_Phosphatase->Data_Analysis

Caption: Experimental workflow for cross-reactivity profiling.

Data Interpretation: From Raw Data to a Selectivity Profile

The primary output from each assay will be the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. These values allow for a quantitative comparison of the compound's potency against different targets.

Comparative Inhibition Data

The table below presents a hypothetical dataset for 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, illustrating how the results would be summarized for comparative analysis.

Enzyme TargetEnzyme ClassAssay TypeIC50 (µM)Selectivity Index (vs. COX-2)
COX-2 Oxidoreductase Fluorescence 0.2 1
COX-1OxidoreductaseFluorescence15.075
hCA-II Lyase Colorimetric 0.05 0.25
hCA-ILyaseColorimetric1.26
Kinase A (e.g., CDK2)TransferaseLuminescence> 100> 500
Kinase B (e.g., SRC)TransferaseLuminescence> 100> 500
Protease A (e.g., Trypsin)HydrolaseFRET> 100> 500
Phosphatase A (e.g., PTP1B)HydrolaseColorimetric (pNPP)85.0425

Selectivity Index is calculated as IC50 (Off-Target) / IC50 (On-Target). A higher number indicates greater selectivity for the on-target enzyme (COX-2 in this case).

  • The compound is a potent COX-2 inhibitor with 75-fold selectivity over COX-1.

  • Critically, the compound is 4 times more potent against hCA-II than its primary target, COX-2. This is a significant finding that confirms the liability of the sulfonamide moiety and would require further investigation.

  • The compound shows weak to no activity against the screened kinases, proteases, and phosphatases at the tested concentrations, suggesting a clean profile in these areas.

This analysis can be visually represented to highlight the compound's selectivity profile.

G cluster_0 Selectivity Profile Potency Potency (IC50) CAII hCA-II (0.05 µM) Potency->CAII  High Potency COX2 COX-2 (0.2 µM) COX1 COX-1 (15.0 µM) COX2->COX1 CAII->COX2 Others Kinases, Proteases, etc. (>85 µM) COX1->Others  Low Potency

Caption: Visual representation of a selectivity profile.

Detailed Experimental Protocols

The following protocols are detailed, self-validating methodologies for assessing enzymatic inhibition. Each protocol includes reagent preparation, step-by-step instructions, and data analysis guidelines.

Protocol 1: COX-1/COX-2 Inhibition Assay (Fluorescence-Based)

This assay measures the peroxidase activity of COX enzymes. The reaction between prostaglandin G2 (PGG2) and a fluorescent probe generates a highly fluorescent product, which is inhibited by COX inhibitors.

A. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 µM EDTA.

  • Enzyme Solution: Reconstitute human recombinant COX-1 and COX-2 enzymes in assay buffer to a working concentration of 100 U/mL.

  • Heme Cofactor: Prepare a 10 mM stock in DMSO. Dilute to 10 µM in assay buffer just before use.

  • Fluorescent Probe (e.g., ADHP): Prepare a 10 mM stock in DMSO. Dilute to 2 mM in assay buffer.

  • Arachidonic Acid (Substrate): Prepare a 10 mM stock in ethanol. Dilute to 1 mM in assay buffer.

  • Test Compound: Prepare a 10 mM stock solution of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

B. Assay Procedure: [13]

  • To a 96-well black microplate, add 10 µL of the test compound dilutions or DMSO (vehicle control).

  • Add 150 µL of assay buffer to all wells.

  • Add 10 µL of the Heme cofactor solution to each well.

  • Add 10 µL of the COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Incubate the plate for 5 minutes at room temperature, protected from light.[13]

  • Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of the fluorescent probe.

  • Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~535/590 nm) every minute for 10 minutes.

C. Data Analysis:

  • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Carbonic Anhydrase II Inhibition Assay (Esterase Activity)

This assay leverages the esterase activity of CAs. The enzyme catalyzes the hydrolysis of a non-fluorescent substrate to a fluorescent product.

A. Reagent Preparation:

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

  • Enzyme Solution: Reconstitute purified human carbonic anhydrase II (hCA-II) in assay buffer to a working concentration of 1 µg/mL.

  • Substrate (e.g., 4-Nitrophenyl Acetate): Prepare a 100 mM stock in acetonitrile. Dilute to 10 mM in acetonitrile before use.

  • Test Compound: Prepare a serial dilution series in assay buffer + 1% DMSO.

  • Positive Control: Acetazolamide (a known potent CA inhibitor).

B. Assay Procedure: [8]

  • Add 80 µL of assay buffer to the wells of a 96-well clear microplate.

  • Add 10 µL of the test compound dilutions, positive control, or vehicle control.

  • Add 10 µL of the hCA-II enzyme solution.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for complex formation.[14]

  • Initiate the reaction by adding 100 µL of a freshly prepared 0.6 mM solution of 4-Nitrophenyl Acetate in assay buffer.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

C. Data Analysis:

  • Calculate the reaction rate from the linear portion of the absorbance vs. time curve.

  • Determine the percentage of inhibition and calculate the IC50 value as described in Protocol 1.

Protocol 3: Kinase Selectivity Profiling (Luminescent Assay)

This protocol uses a generic luminescent assay format (e.g., ADP-Glo™) that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to kinase inhibition. This method is suitable for high-throughput screening against a panel of kinases.[15]

A. Reagent Preparation (General):

  • Kinase Buffer: Specific to each kinase, but typically contains Tris-HCl, MgCl2, DTT, and BSA.

  • Kinase Panel: A pre-defined panel of recombinant kinases (e.g., from Promega or Reaction Biology).[10][15]

  • Substrate Panel: Corresponding peptide or protein substrates for each kinase.

  • ATP Solution: Prepare at a concentration close to the Km for each specific kinase to ensure accurate potency measurement.[16]

  • Test Compound: Prepare a dilution series in the appropriate kinase buffer.

  • Detection Reagents: As per the commercial kit instructions (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent).

B. Assay Procedure:

  • Dispense 5 µL of the kinase reaction buffer containing the specific kinase and its substrate into a 384-well white microplate.

  • Add 1 µL of the test compound dilution or vehicle control.

  • Initiate the reaction by adding 5 µL of the ATP solution.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

C. Data Analysis:

  • Calculate percent inhibition based on "no enzyme" (100% inhibition) and "vehicle" (0% inhibition) controls.

  • Determine IC50 values for any kinases that show significant inhibition (>50% at the highest concentration).

Protocol 4: Serine Protease Inhibition Assay (FRET)

This assay uses a peptide substrate labeled with a fluorophore and a quencher. Cleavage of the substrate by a protease separates the pair, resulting in an increase in fluorescence.

A. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl.

  • Enzyme Solution: Reconstitute a representative serine protease (e.g., Trypsin) in assay buffer to a working concentration.

  • FRET Substrate: Prepare a 10 mM stock of a suitable FRET peptide substrate in DMSO. Dilute to a working concentration (typically 2x the Km) in assay buffer.

  • Test Compound: Prepare a serial dilution series in assay buffer.

B. Assay Procedure: [17]

  • To a 96-well black microplate, add 50 µL of the test compound dilutions or vehicle control.

  • Add 25 µL of the enzyme solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of the FRET substrate solution.

  • Immediately measure the fluorescence kinetically using wavelengths appropriate for the specific fluorophore/quencher pair.

C. Data Analysis:

  • Calculate the reaction rate and percent inhibition for each concentration.

  • Determine the IC50 value as described previously.

Protocol 5: Protein Tyrosine Phosphatase (PTP) Inhibition Assay (pNPP-based)

This colorimetric assay measures the activity of phosphatases using the chromogenic substrate p-nitrophenyl phosphate (pNPP). The dephosphorylation of pNPP generates a yellow product.[18][19]

A. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT.

  • Enzyme Solution: Reconstitute a representative PTP (e.g., PTP1B) in assay buffer.

  • Substrate (pNPP): Prepare a 100 mM stock in assay buffer.

  • Test Compound: Prepare a serial dilution series in assay buffer.

B. Assay Procedure:

  • Add 50 µL of assay buffer to the wells of a 96-well clear microplate.

  • Add 10 µL of the test compound dilutions or vehicle control.

  • Add 20 µL of the enzyme solution and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of a 50 mM pNPP solution.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm.

C. Data Analysis:

  • Subtract the background absorbance (no enzyme control).

  • Calculate the percent inhibition and determine the IC50 value.

Concluding Remarks

This guide outlines a rigorous, multi-faceted approach to characterizing the selectivity of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide. The causality is clear: the compound's structure dictates the required screening panel. By systematically evaluating its activity against primary targets, high-probability off-targets, and broad liability panels, researchers can build a comprehensive understanding of the molecule's biological footprint. The hypothetical data underscores a critical, field-proven insight: potent off-target activity, such as the inhibition of carbonic anhydrases by sulfonamides, must be identified and quantified early. This enables chemistry teams to modify scaffolds to mitigate unwanted activity or allows project teams to pivot towards new therapeutic indications revealed by the cross-reactivity profile. Adherence to these self-validating protocols and systematic data analysis will ensure the generation of high-quality, trustworthy data, ultimately fostering more successful drug development outcomes.

References

  • Asiri, A. M., Faidallah, H. M., Al-Youbi, A. O., & Ng, S. W. (2011). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2427. [Link]

  • Whelton, A., Maurath, C. J., Verburg, K. M., & Geis, G. S. (2003). Effects of the selective cyclooxygenase-2 inhibitor analgesic celecoxib on renal carbonic anhydrase enzyme activity: a randomized, controlled trial. The Journal of Clinical Pharmacology, 43(6), 585–592. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays. Assay Guidance Manual. [Link]

  • Zielińska, A., Sałat, K., & Podolak, I. (2023). Challenges and Opportunities for Celecoxib Repurposing. Pharmaceutics, 15(8), 2125. [Link]

  • Arslan, O., Inci, D., & Ozdemir, H. (2004). In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(2), 163-166. [Link]

  • Khan, I., et al. (2021). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 26(11), 3251. [Link]

  • Domainex. (n.d.). Protease Inhibitor Drug Discovery. [Link]

  • Weber, A., Casini, A., Heine, A., Kuhn, D., Supuran, C. T., Scozzafava, A., & Klebe, G. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Journal of Medicinal Chemistry, 47(3), 550–557. [Link]

  • Patel, K. D., et al. (2014). Classical and microwave assisted synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives and their antimicrobial activities. ResearchGate. [Link]

  • Daily, L. S., & St. Amant, A. H. (2023). Celecoxib. StatPearls. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • G-Biosciences. (n.d.). Phosphatase Assay Kit. [Link]

  • Sławiński, J., et al. (2021). Chiral Pyrazolo[4,3-e][1][16][20]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. Molecules, 26(6), 1636. [Link]

  • de Oliveira, L. S., & de Alencastro, R. B. (2023). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Molecules, 28(14), 5519. [Link]

  • Weber, A., et al. (2004). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry, 47(3), 550-557. [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. [Link]

  • Liu, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1546-1558. [Link]

  • Felson, D. T. (2014). COX-2 Inhibition: What We Learned—A Controversial Update on Safety Data. Pain Medicine, 15(S1), S14-S19. [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Di Fiore, A., et al. (2017). Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. Molecules, 22(10), 1731. [Link]

  • Royal Society of Chemistry. (2018). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]

  • Patel, H., et al. (2012). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 346-350. [Link]

  • Fields, T. R. (2022). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). Hospital for Special Surgery. [Link]

  • Qureshi, A., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 11, e15726. [Link]

  • Wikipedia. (n.d.). Discovery and development of HIV-protease inhibitors. [Link]

  • McCormack, P. L. (2011). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. ResearchGate. [Link]

  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. [Link]

  • AnaSpec. (n.d.). Phosphatase Activity Assay kits. [Link]

  • Asiri, A. M., Faidallah, H. M., Al-Youbi, A. O., & Ng, S. W. (2011). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2427. [Link]

Sources

Validation

A Comparative Guide to Confirming Cellular Target Engagement of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide

In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step, and the focus of this guide, is to unequivocally demonstrate tha...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step, and the focus of this guide, is to unequivocally demonstrate that the compound directly interacts with its intended molecular target within the complex milieu of a living cell. This process, known as target engagement, is a cornerstone of building a robust mechanism of action (MoA) and is essential for advancing a compound from a mere "hit" to a viable "lead."[1][2]

This guide provides a comprehensive framework for confirming the cellular target engagement of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide , a molecule representative of the pyrazole-sulfonamide scaffold, which has been explored for a range of biological activities, including antiproliferative and anti-inflammatory effects.[3][4] For the purpose of this illustrative guide, we will hypothesize that its primary intracellular target is the fictitious serine/threonine kinase, Kinase X , a key regulator of a cancer-related signaling pathway.

We will objectively compare the performance of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide with a well-characterized, potent, and selective ATP-competitive inhibitor of Kinase X, hereafter referred to as Competitor-A . This guide will detail two orthogonal, industry-standard methodologies to provide a self-validating system for confirming target engagement:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly assesses the physical binding of a ligand to its target protein in intact cells.[5][6][7]

  • Downstream Phosphorylation Analysis via Western Blot: A functional assay to measure the compound's ability to modulate the catalytic activity of Kinase X in a cellular context.

The Imperative of Cellular Target Engagement

Biochemical assays, while useful for initial screening, can sometimes be misleading. A compound may exhibit high potency against a purified, isolated protein but fail to engage the same target in a cellular environment due to poor membrane permeability, rapid efflux, or metabolic instability.[2] Conversely, an observed cellular phenotype may arise from off-target effects.[2] Therefore, direct measurement of target engagement in a physiologically relevant setting is non-negotiable for building a compelling case for a drug candidate's MoA.[1][8]

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

The principle behind CETSA is elegantly simple: the binding of a ligand, such as our test compound, to its target protein confers thermal stability.[7] When cells are heated, proteins begin to denature and aggregate. A protein that is bound to a stabilizing ligand will have a higher melting temperature (Tagg) compared to its unbound state.[7] This shift in thermal stability is a direct proxy for target engagement.[5][6]

Experimental Workflow: CETSA®

The overall workflow for a CETSA experiment is depicted below. It involves treating cells with the compound, subjecting them to a heat challenge, lysing the cells, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.

CETSA_Workflow cluster_0 Cell Culture & Treatment cluster_1 Heat Challenge & Lysis cluster_2 Quantification cell_culture 1. Culture Cells to ~80% Confluency treatment 2. Treat with Compound (or DMSO Vehicle) cell_culture->treatment heat_challenge 3. Heat Cells Across a Temperature Gradient treatment->heat_challenge lysis 4. Lyse Cells (e.g., Freeze-Thaw) heat_challenge->lysis centrifugation 5. Separate Soluble Fraction (Centrifugation) lysis->centrifugation quantification 6. Quantify Soluble Kinase X (e.g., Western Blot) centrifugation->quantification

Figure 1: CETSA® Experimental Workflow.
Step-by-Step Protocol: Isothermal Dose-Response (ITDR) CETSA®

While a full melt-curve experiment is useful for initial characterization, an Isothermal Dose-Response (ITDR) experiment is more efficient for comparing compound potencies. In this format, a single, optimized challenge temperature is used while the compound concentration is varied.

  • Cell Seeding: Seed a human cancer cell line known to express Kinase X (e.g., MIA PaCa-2) in 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Treat cells with a serial dilution of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide (e.g., 0.1 µM to 50 µM), Competitor-A (e.g., 1 nM to 1 µM), or a DMSO vehicle control for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes to the pre-determined optimal challenge temperature (e.g., 52°C, a temperature that causes significant but not complete denaturation of unbound Kinase X) for 3 minutes in a thermal cycler. Leave a set of control tubes at room temperature.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation of Soluble Fraction: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same total protein concentration. Analyze the amount of soluble Kinase X in each sample by Western Blot using a specific anti-Kinase X antibody.

Data Presentation and Interpretation

The Western Blot bands are quantified, and the amount of soluble Kinase X in heated samples is normalized to the unheated control for each concentration. The data is then plotted as a dose-response curve to determine the EC50 for thermal stabilization.

CompoundCETSA® EC50 (µM)Max Stabilization (% of Control)
4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide 8.575%
Competitor-A 0.0592%
DMSO Vehicle No stabilization15% (baseline)
Table 1: Comparative CETSA® data for target engagement with Kinase X.

Interpretation: The results in Table 1 would demonstrate that both compounds engage Kinase X in intact cells, as evidenced by their ability to increase its thermal stability. The significantly lower EC50 value for Competitor-A indicates a much higher potency of target engagement compared to 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide. This direct, biophysical evidence is a critical first pillar in confirming target engagement.[9][10]

Methodology 2: Downstream Phosphorylation Analysis

Confirming that a compound binds to its target is essential, but demonstrating that this binding event leads to a functional consequence—the modulation of the target's activity—provides a second, crucial layer of validation. For a kinase, the most direct functional readout is its ability to phosphorylate its substrates.

Rationale and Pathway Context

We will measure the phosphorylation status of "Protein Z," a known direct substrate of Kinase X. Inhibition of Kinase X by a compound should lead to a dose-dependent decrease in the levels of phosphorylated Protein Z (p-Protein Z).

Signaling_Pathway cluster_p Compound 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide or Competitor-A KinaseX Kinase X Compound->KinaseX Inhibits ProteinZ Protein Z KinaseX->ProteinZ Phosphorylates pProteinZ p-Protein Z CellularResponse Downstream Cellular Response pProteinZ->CellularResponse

Figure 2: Signaling pathway illustrating the functional assay.
Step-by-Step Protocol: Western Blot for p-Protein Z
  • Cell Seeding and Serum Starvation: Seed MIA PaCa-2 cells in 6-well plates. Once they reach ~70% confluency, serum-starve the cells overnight to reduce basal signaling activity.

  • Compound Pre-treatment: Pre-treat cells with the same serial dilutions of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, Competitor-A, or DMSO vehicle as in the CETSA experiment for 2 hours.

  • Pathway Stimulation: Stimulate the Kinase X pathway by adding a known upstream activator (e.g., a growth factor) for 15 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of total protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies specific for p-Protein Z and total Protein Z. A loading control, such as GAPDH or β-actin, should also be used.

  • Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify the band intensities. For each sample, normalize the p-Protein Z signal to the total Protein Z signal.

Data Presentation and Interpretation

The normalized p-Protein Z levels are plotted against the compound concentration to calculate the IC50, the concentration at which the compound inhibits 50% of the phosphorylation signal.

CompoundFunctional IC50 (µM)
4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide 12.1
Competitor-A 0.08
DMSO Vehicle No inhibition
Table 2: Comparative functional data for the inhibition of Kinase X activity.

Interpretation: The data in Table 2 provide functional evidence that both compounds inhibit the catalytic activity of Kinase X in cells. The IC50 values are consistent with the EC50 values obtained from the CETSA experiment, with Competitor-A demonstrating significantly greater potency. This strong correlation between direct binding (CETSA) and functional activity (p-Protein Z inhibition) builds a highly trustworthy case that Kinase X is a bona fide cellular target of both compounds.

Conclusion: A Synthesis of Evidence

This guide has outlined a robust, two-pronged strategy for confirming the cellular target engagement of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, using a known inhibitor as a benchmark.

  • The Cellular Thermal Shift Assay provided direct, biophysical proof of binding between the compound and its target, Kinase X, inside intact cells.

  • The downstream phosphorylation analysis provided complementary, functional proof that this binding event translates into the inhibition of the kinase's catalytic activity.

The congruence between these orthogonal approaches provides a high degree of confidence in the proposed mechanism of action. While 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide was shown to engage the target, its potency was significantly lower than that of the optimized Competitor-A. This quantitative comparison is invaluable for guiding further medicinal chemistry efforts, such as structure-activity relationship (SAR) studies, to improve the compound's potency and cellular efficacy. By employing such self-validating and quantitative methodologies, researchers can build a solid foundation for the successful development of novel therapeutics.

References

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC. Available at: [Link]

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. NIH. Available at: [Link]

  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonamide. PubChem. Available at: [Link]

  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. NIH. Available at: [Link]

  • N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PubMed. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Target Engagement Assays. DiscoverX. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Rosalind. Available at: [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. Available at: [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Sci-Hub. Available at: [Link]

  • Methods to investigate protein–protein interactions. Wikipedia. Available at: [Link]

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. Available at: [Link]

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. NIH. Available at: [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Available at: [Link]

  • Target Validation. Sygnature Discovery. Available at: [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. NIH. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Enhance drug discovery with advanced biophysical techniques. Nuvisan. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Target Discovery: Identification and Validation. Bio-Rad. Available at: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC. Available at: [Link]

  • 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c1703228563="" class="ng-star-inserted">2H_2)sulfonamide. PubChem. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the COX-2 Selectivity of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide

To: Researchers, Scientists, and Drug Development Professionals Subject: A Comprehensive Technical Guide for the Evaluation of Cyclooxygenase-2 (COX-2) Selectivity for the Novel Compound 4-(3,5-Dimethyl-pyrazol-1-yl)-ben...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals Subject: A Comprehensive Technical Guide for the Evaluation of Cyclooxygenase-2 (COX-2) Selectivity for the Novel Compound 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide

This guide provides an in-depth framework for assessing the selective inhibitory potential of the pyrazole derivative, 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, against cyclooxygenase-2 (COX-2) over its isoform, COX-1. We will move beyond a simple listing of protocols to a deeper exploration of the causal biochemistry, the rationale behind experimental design, and the interpretation of data within the broader context of anti-inflammatory drug discovery.

The Rationale: Why Pursue COX-2 Selectivity?

The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs)[1]. Two primary isoforms, COX-1 and COX-2, orchestrate distinct physiological roles.

  • COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It synthesizes prostaglandins that are crucial for homeostatic functions, most notably the protection of the gastric mucosa and mediating platelet aggregation[2].

  • COX-2: While constitutively present in tissues like the kidney and brain, COX-2 is inducibly expressed at sites of inflammation by cytokines and mitogens. It is the primary source of prostaglandins that mediate inflammation, pain, and fever[3].

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2[4]. While this effectively reduces inflammation (COX-2 inhibition), the concurrent inhibition of COX-1 is responsible for their most common and severe side effects: gastrointestinal ulceration and bleeding[5][6].

The development of selective COX-2 inhibitors, or "coxibs," was driven by the therapeutic hypothesis that selectively targeting the inducible enzyme would retain anti-inflammatory efficacy while significantly improving gastrointestinal safety[5]. The compound of interest, 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, belongs to a chemical class renowned for its COX-2 selective inhibitors.

Structural Basis for Selectivity: A Tale of Two Active Sites

The foundation of selective drug design lies in exploiting the structural nuances between target isoforms. Although COX-1 and COX-2 share approximately 60% primary sequence identity, a critical difference in their active sites is the key to selectivity[7].

The active site of COX-1 is a narrow hydrophobic channel. A key residue, isoleucine at position 523 (Ile523), partially obstructs access to a side pocket. In contrast, COX-2 possesses a smaller valine at this position (Val523). This substitution, along with other minor differences, opens up a larger, more accessible side pocket adjacent to the main channel[7][8].

The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is an archetypal pharmacophore for COX-2 inhibition[9]. Its design allows the benzenesulfonamide moiety to project into and bind within this hydrophilic side pocket of COX-2, an interaction that is sterically hindered in the narrower COX-1 channel. This differential binding is the primary driver of selectivity. The renowned drug Celecoxib (SC-58635) is a well-documented example from this chemical family[2][10].

cluster_COX1 COX-1 Active Site cluster_COX2 COX-2 Active Site cluster_Inhibitor Inhibitor: 4-(Pyrazol-1-yl)benzenesulfonamide COX1_Channel Narrow Hydrophobic Channel Ile523 Ile523 Residue COX1_Channel->Ile523 Obstructs Pocket Side_Pocket_1 Obstructed Side Pocket Ile523->Side_Pocket_1 COX2_Channel Wider Hydrophobic Channel Val523 Val523 Residue COX2_Channel->Val523 Side_Pocket_2 Accessible Side Pocket Val523->Side_Pocket_2 Creates Space Pyrazole_Ring Pyrazole Core Sulfonamide_Moiety Benzenesulfonamide Tail Pyrazole_Ring->Sulfonamide_Moiety Sulfonamide_Moiety->Side_Pocket_1 Steric Hindrance (No Binding) Sulfonamide_Moiety->Side_Pocket_2 Binds Here (Selective Interaction)

Caption: Structural differences between COX-1 and COX-2 active sites enabling selective inhibition.

Quantitative Assessment: Determining the Selectivity Index

The gold standard for quantifying selectivity is the ratio of the half-maximal inhibitory concentrations (IC50) for each enzyme. The Selectivity Index (SI) is calculated as:

SI = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2. An SI > 100 is generally considered highly selective. To provide a benchmark, this guide will compare the experimental data for our target compound against established NSAIDs.

Table 1: Comparative COX Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide To Be DeterminedTo Be DeterminedTo Be Determined-
Celecoxib150.04375[11]
Rofecoxib>10001.8>555[11]
Ibuprofen133440.04[1]
Indomethacin0.0630.480.13[12]

Note: IC50 values can vary between different assay systems (e.g., whole blood vs. purified enzyme). The data presented are for comparative purposes and should be interpreted within the context of their specific experimental setup.

Experimental Protocol: In Vitro Fluorometric COX Inhibitor Screening Assay

To determine the IC50 values for 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, a fluorometric inhibitor screening assay is a robust and high-throughput method. This assay measures the peroxidase activity of the COX enzyme, which is coupled to the generation of a fluorescent product.

Rationale for Method Selection: Fluorometric assays offer high sensitivity and a broad dynamic range compared to colorimetric alternatives. They are well-suited for screening chemical libraries and performing detailed kinetic analyses. Commercial kits are available from suppliers like Sigma-Aldrich, Cayman Chemical, and Abcam, which provide standardized reagents and protocols[3][13].

Step-by-Step Protocol:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide in DMSO.

    • Serial Dilutions: Create a series of dilutions from the stock solution in COX Assay Buffer to achieve final assay concentrations ranging from 0.001 µM to 100 µM. Remember to prepare these at 10x the final concentration, as they will be diluted 1:10 in the reaction well.

    • Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes according to the supplier's instructions (e.g., in sterile water) and keep on ice. Immediately before use, dilute the enzymes to the working concentration in COX Assay Buffer. The diluted enzyme is typically stable for a short period on ice[13].

    • Substrate & Cofactor Mix: Prepare a reaction mixture containing the COX Probe (e.g., Ampliflu Red), a cofactor (e.g., hemin), and the substrate (arachidonic acid) in COX Assay Buffer as per the kit manual.

  • Assay Plate Setup (96-well black, flat-bottom plate):

    • Enzyme Control (100% Activity): Add 10 µL of COX Assay Buffer (containing DMSO at the same percentage as the test compound wells).

    • Inhibitor Control (Positive Control): Add 10 µL of a known selective COX-2 inhibitor (e.g., Celecoxib, provided in many kits).

    • Test Compound Wells: Add 10 µL of each serial dilution of the test compound.

    • Background Control: Add assay buffer but no enzyme. This accounts for any background fluorescence.

  • Enzyme Addition and Incubation:

    • Add 80 µL of the diluted enzyme solution (either COX-1 or COX-2) to each well except the background control.

    • Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add 10 µL of the Substrate & Cofactor Mix to all wells to initiate the reaction.

  • Data Acquisition:

    • Immediately begin measuring the fluorescence intensity using a microplate reader (e.g., Excitation = 535 nm, Emission = 587 nm).

    • Take kinetic readings every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the Enzyme Control (100% activity).

      • % Inhibition = [1 - (Rate_Inhibitor / Rate_EnzymeControl)] * 100

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or similar software) to determine the IC50 value.

    • Repeat the entire procedure for both COX-1 and COX-2 enzymes.

    • Calculate the Selectivity Index (SI = IC50_COX1 / IC50_COX2).

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound Serial Dilutions (10x) D Dispense Compound/ Controls to Plate A->D B Prepare COX-1 and COX-2 Working Solutions E Add Enzyme (COX-1 or COX-2) Incubate 15 min B->E C Prepare Substrate/ Cofactor/Probe Mix F Initiate Reaction with Substrate Mix C->F D->E E->F G Read Fluorescence Kinetically (Ex/Em 535/587 nm) F->G H Calculate Reaction Rates (Slope of RFU vs. Time) G->H I Calculate % Inhibition vs. Enzyme Control H->I J Plot Dose-Response Curve (% Inhibition vs. Log[Compound]) I->J K Determine IC50 via Non-linear Regression J->K L Calculate Selectivity Index SI = IC50(COX-1) / IC50(COX-2) K->L

Caption: Experimental workflow for determining COX-1/COX-2 selectivity and calculating the SI value.

Interpreting the Results: Clinical and Research Implications

A high selectivity index for 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide would classify it as a promising candidate for further development.

  • Potential Benefits: High COX-2 selectivity suggests a potentially lower risk of gastrointestinal toxicity compared to non-selective NSAIDs, a significant clinical advantage[4].

  • Potential Risks: The "coxib" class has been associated with an increased risk of cardiovascular events, such as myocardial infarction and stroke[6]. This is hypothesized to be due to the inhibition of COX-2-mediated prostacyclin (a vasodilator and anti-platelet agent) without the concurrent inhibition of COX-1-mediated thromboxane (a vasoconstrictor and pro-platelet agent)[6]. Therefore, any new selective COX-2 inhibitor must be rigorously evaluated for cardiovascular safety.

  • Future Directions: Positive in vitro results would warrant progression to more complex biological systems, including cell-based assays, whole blood assays (which provide a more physiologically relevant matrix), and ultimately, in vivo animal models of inflammation and pain to establish efficacy and safety profiles.

Conclusion

The assessment of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide for COX-2 selectivity is a critical step in evaluating its potential as a next-generation anti-inflammatory agent. Its chemical scaffold is highly analogous to proven selective inhibitors. By employing robust, validated in vitro assays as detailed in this guide, researchers can generate the precise quantitative data needed to determine its IC50 values and selectivity index. This information, when benchmarked against established drugs, provides the foundational evidence required to justify further preclinical and clinical investigation, always balancing the promise of improved gastrointestinal safety with the crucial need for cardiovascular vigilance.

References

  • Journal of Medicinal Chemistry. (2026). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. ACS Publications. [Link]

  • MDPI. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. [Link]

  • PubMed. (2010). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. [Link]

  • ResearchGate. (2024). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. [Link]

  • PubMed Central. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). [Link]

  • PubMed Central. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. [Link]

  • ResearchGate. (2021). New N-substitured Pyrazolyl-Benzenesulfonamide Compounds as Analogues of COX-2 Selective Inhibitors II. N-Monosubstituted Derivatives. [Link]

  • Brieflands. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • PubMed Central. (2011). Rationally Designed Multitarget Agents Against Inflammation and Pain. [Link]

  • ResearchGate. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). [Link]

  • PubMed. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. [Link]

  • ACS Publications. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). [Link]

  • PubMed. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • ResearchGate. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • PubMed. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. [Link]

  • NIH. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide. The following protocols are desig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide. The following protocols are designed to ensure the safe handling of this compound, from initial risk assessment to the final disposal of waste, grounded in established safety principles and authoritative data.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The causality is clear: the chemical properties of this sulfonamide derivative can lead to irritation of biological tissues upon contact and toxicity if ingested. Therefore, the cornerstone of a safe handling protocol is the consistent and correct use of appropriate Personal Protective Equipment (PPE) to create a barrier against these exposure routes.

Core Principles of Chemical Handling

Safe laboratory practice when handling solid compounds like 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide revolves around a multi-layered defense strategy. This includes engineering controls, administrative controls, and finally, personal protective equipment. This guide focuses on PPE as the final, critical barrier between the user and the chemical.

Engineering Controls: Always handle this compound in a well-ventilated area.[2][3] A certified chemical fume hood is the preferred engineering control, especially when weighing the solid or preparing solutions, to minimize the inhalation of airborne particles.

Administrative Controls: Adhere to standard laboratory protocols such as washing hands thoroughly after handling and before leaving the laboratory.[2][3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific tasks being performed. The following table summarizes the recommended PPE for various laboratory operations involving 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Powder-free nitrile or neoprene gloves (double-gloving recommended).[5][6]Laboratory coat or disposable gown.[5][6]N95 or higher-rated respirator if not handled in a fume hood.[6][7]
Solution Preparation Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[5]Chemical-resistant, powder-free nitrile or neoprene gloves.[6]Chemical-resistant laboratory coat or disposable gown.[5]Not generally required if performed in a fume hood.
Reaction Monitoring and Work-up Chemical splash goggles.Chemical-resistant, powder-free nitrile or neoprene gloves.Chemical-resistant laboratory coat.Not generally required with proper engineering controls.
Spill Clean-up Chemical splash goggles and a face shield.[5]Heavy-duty, chemical-resistant gloves.Chemical-resistant disposable gown or coveralls.[5][8]Air-purifying respirator with appropriate cartridges for organic vapors and particulates.
Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_gather Gather Materials prep_hood->prep_gather handling_weigh Weigh Compound in Fume Hood prep_gather->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_reaction Perform Experiment handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Experimental workflow for handling the target compound.

Detailed Step-by-Step Procedures

Donning and Doffing of PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Don the gown or lab coat, ensuring it is fully fastened.

  • Mask/Respirator: If required, put on the mask or respirator.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the gown or lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.

  • Gown/Lab Coat: Remove the gown or lab coat by folding it inward on itself.

  • Goggles/Face Shield: Remove by handling the strap.

  • Mask/Respirator: Remove without touching the front of the mask.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Decontamination and Disposal

Proper disposal of contaminated materials is a crucial step in maintaining a safe laboratory environment.

Decontamination:

  • For minor spills on surfaces, decontaminate the area with a suitable laboratory detergent and water. For larger spills, follow your institution's hazardous material spill response protocol.

  • Reusable equipment, such as glassware, should be thoroughly cleaned and rinsed.

Waste Disposal:

  • Solid Waste: All solid waste contaminated with 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide (e.g., used gloves, disposable gowns, weighing paper) should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated hazardous waste container. Do not pour this chemical down the drain.[2]

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

All chemical waste must be disposed of in accordance with local, regional, and national regulations.[2]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[9]

Always have a copy of the Safety Data Sheet (or a summary of the key hazard and first aid information) readily available in the laboratory.

References

  • [4-[[5-(4-Methylphenyl)-3-trifluoromethyl]-1H-pyrazol-yl]Benzenesulfonamide - ChemBK]([Link])

Sources

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